molecular formula C8H17N3O B7780042 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B7780042
M. Wt: 171.24 g/mol
InChI Key: HNWCTCGGYQCMQS-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one (CAS 717904-35-3) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol, serves as a critical building block in the synthesis of novel therapeutic agents . Its value in research is demonstrated by its role in two major areas: cancer immunotherapy and antimalarial drug development. In groundbreaking cancer research, this compound was identified via virtual screening as a core scaffold for novel small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway . Disrupting this pathway is a promising avenue in tumor immunotherapy, and this compound provides a valuable non-antibody starting point for developing new classes of immunotherapeutics . Concurrently, the compound is a key synthetic intermediate for chirally defined 4-aminoquinoline derivatives evaluated as potent blood schizonticidal agents . These derivatives show excellent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum , highlighting its utility in addressing urgent needs in antimalarial therapy . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, as it may be harmful if swallowed, in contact with skin, or inhaled .

Properties

IUPAC Name

3-amino-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10-4-6-11(7-5-10)8(12)2-3-9/h2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCTCGGYQCMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717904-35-3
Record name 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Methodology of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of bifunctional building blocks is critical for developing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly soluble small-molecule inhibitors. 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one is a highly versatile, aliphatic building block that integrates a primary amine, an amide linker, and a privileged N-methylpiperazine scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties of this molecule, establish a field-proven, self-validating synthetic methodology, and explore the mechanistic causality behind its utility in drug discovery.

Structural & Physicochemical Profiling

The utility of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one stems from its carefully balanced physicochemical profile. The molecule acts as a highly efficient "solubility tag" and linker due to the presence of the piperazine ring, which is widely recognized as a privileged scaffold in drug design[1]. The two nitrogen atoms in the piperazine ring serve as basic centers that can be readily protonated at physiological pH, a feature that drastically enhances aqueous solubility and oral bioavailability[1].

Quantitative Data Summary
ParameterSpecification / Predicted Value
IUPAC Name 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one
Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Hydrogen Bond Donors 1 (Primary aliphatic amine)
Hydrogen Bond Acceptors 3 (Amide carbonyl, 2x Piperazine nitrogens)
Rotatable Bonds 3 (Providing linker flexibility)
Topological Polar Surface Area ~49.6 Ų
Predicted pKa (Primary Amine) ~9.5 - 10.0
Predicted pKa (Piperazine N) ~8.0 - 8.5
Pharmacophore Mapping

The structural domains of the molecule can be divided into three functional regions, each serving a distinct purpose in synthetic chemistry and pharmacology.

Pharmacophore Molecule 3-Amino-1-(4-methylpiperazin-1-yl) propan-1-one Amine Primary Amine (H-Bond Donor/Acceptor) Molecule->Amine Position 3 Amide Amide Linker (Metabolic Stability) Molecule->Amide Position 1 Piperazine N-Methylpiperazine (Solubility Enhancer) Molecule->Piperazine Carbonyl N-attachment

Caption: Pharmacophore mapping illustrating the functional domains of the target molecule.

Synthetic Methodology & Mechanistic Causality

The synthesis of this molecule requires a robust, two-phase approach: an amide coupling followed by a deprotection step. Because the unification of carboxylic acids and amines does not occur spontaneously at ambient temperatures, the carboxylic acid must first be activated into a good leaving group[2].

Phase 1: Amide Bond Formation (Boc-Protection)

To prevent the primary amine of the


-alanine precursor from polymerizing or cross-reacting, it must be masked using a tert-butyloxycarbonyl (Boc) protecting group.

Step-by-Step Protocol:

  • Activation: Dissolve Boc-

    
    -alanine (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
    
    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without interfering with the coupling reagent. HATU rapidly converts the carboxylate into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[2].

  • Aminolysis: Add N-methylpiperazine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Causality: The secondary amine of N-methylpiperazine is sterically hindered. Standard carbodiimides (like EDC) may result in low yields due to competitive hydrolysis. The highly reactive HOAt ester generated by HATU easily overcomes this steric barrier, driving the aminolysis to completion[2].

  • Self-Validating QC: Monitor via Thin-Layer Chromatography (TLC) using 10% MeOH in Dichloromethane (DCM). The product will stain positive with iodine (due to the tertiary amine) but negative with Ninhydrin (as the primary amine is Boc-protected).

Phase 2: Boc Deprotection

The removal of the Boc protecting group is reliably achieved under acidic conditions to unmask the primary amine[3].

Step-by-Step Protocol:

  • Acidolysis: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 1 hour.

    • Causality: TFA provides the necessary protons to protonate the carbamate carbonyl. This triggers a fragmentation mechanism that releases isobutylene gas and carbon dioxide, leaving behind the free amine as a TFA salt[3].

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base.

  • Self-Validating QC: TLC will show the disappearance of the starting material and the appearance of a highly polar baseline spot. A Ninhydrin test will now instantly turn deep purple, validating the successful unmasking of the primary amine. LC-MS will confirm the exact mass [M+H]+ = 172.1.

Synthetic Workflow Visualization

Synthesis A Boc-β-alanine (Carboxylic Acid) B N-Methylpiperazine (Secondary Amine) C HATU / DIPEA (Activation) D Boc-Protected Intermediate (Amide Formation) C->D Aminolysis E TFA / DCM (Acidolysis) D->E F 3-Amino-1-(4-methylpiperazin-1-yl) propan-1-one E->F -CO2, -Isobutylene AB AB AB->C

Caption: Step-by-step synthetic workflow from Boc-β-alanine to the final piperazine derivative.

Strategic Applications in Drug Development

The structural architecture of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one makes it an invaluable asset in several advanced therapeutic modalities:

  • PROTAC Linker Engineering: The primary amine serves as an excellent nucleophile for coupling to E3 ubiquitin ligase ligands (e.g., thalidomide or VHL ligands). The piperazine core provides a rigid, highly soluble hinge that prevents the PROTAC from collapsing into a lipophilic, insoluble mass, thereby improving cell permeability.

  • Pharmacokinetic Optimization: Many potent kinase inhibitors fail in clinical trials due to poor aqueous solubility. By utilizing the primary amine to append this molecule to a hydrophobic drug core via an amide or urea linkage, developers can introduce a basic, protonatable center (the N-methylpiperazine) that drastically improves the drug's dissolution profile in the gastrointestinal tract[1].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • BenchChem Technical Support Team. (n.d.). Boc-NH-PEG6-OH | 331242-61-6 | Benchchem (Boc Deprotection Mechanism). BenchChem.

Sources

Structural and Physicochemical Profiling of Beta-alanyl-4-methylpiperazine: Molecular Weight, Formula, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Beta-alanyl-4-methylpiperazine (IUPAC: 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one) is a highly versatile bifunctional building block utilized extensively in modern drug discovery and organic synthesis. Combining the privileged piperazine scaffold with a beta-alanine motif, this compound serves as a critical intermediate for synthesizing peptidomimetics, targeted protein degraders (PROTACs), and CNS-active therapeutics.

The presence of the and modulates the pharmacokinetic profile of drug candidates by acting as a basic amine that can be protonated at physiological pH. Concurrently, the primary amine of the , allowing for seamless integration into larger macromolecular structures.

Physicochemical Properties & Molecular Identity

To effectively utilize beta-alanyl-4-methylpiperazine in synthetic workflows, a precise understanding of its molecular identity is required. The compound is formed by the condensation of beta-alanine and 4-methylpiperazine, resulting in a stable amide linkage. The molecular formula, yielding a highly polar, basic molecule.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one
Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Monoisotopic Mass 171.137 Da
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Carbonyl O, Piperazine N)
Rotatable Bonds 3

Synthetic Workflow & Methodologies

The synthesis of beta-alanyl-4-methylpiperazine requires a controlled amide coupling strategy. Direct condensation of unprotected beta-alanine with 4-methylpiperazine leads to complex mixtures of oligomers and side products. Therefore, a protecting group strategy is mandatory.

Causality in Experimental Design

The use of N-Boc-beta-alanine (tert-butyloxycarbonyl protection) prevents unwanted self-condensation and polymerization of the amino acid during the coupling phase. For the amide bond formation,. EDC is selected because its urea byproduct is highly water-soluble, allowing for facile removal during aqueous workup—a critical factor for maintaining the purity of the highly polar piperazine product. HOBt acts as a nucleophilic catalyst, forming an active ester intermediate that suppresses side reactions and significantly accelerates the coupling process.

Step-by-Step Protocol: EDC/HOBt Mediated Amide Coupling
  • Activation: Dissolve 1.0 equivalent of N-Boc-beta-alanine in anhydrous dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir the mixture at 0 °C for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 1.1 equivalents of 4-methylpiperazine dropwise to the activated mixture, followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to maintain a basic environment. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-line Validation (Self-Validating System): Prior to workup, extract a 10 µL aliquot of the reaction mixture and subject it to LC-MS analysis. The reaction is deemed complete when the mass of the Boc-protected intermediate (m/z 272.3 [M+H]+) is the dominant peak, and the starting material is consumed. If unreacted starting material remains, additional coupling reagents are spiked into the mixture, ensuring the system self-corrects before irreversible workup steps.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture to remove TFA. The resulting residue is beta-alanyl-4-methylpiperazine as a TFA salt. To obtain the free base, pass the compound through a strong anion-exchange resin or neutralize with methanolic ammonia.

SynthWorkflow A Boc-beta-alanine + 4-Methylpiperazine B Amide Coupling (EDC/HOBt, DIPEA) A->B C Boc-Protected Intermediate B->C D Deprotection (TFA/DCM) C->D E Beta-alanyl-4- methylpiperazine D->E

Figure 1: Synthetic workflow for Beta-alanyl-4-methylpiperazine via EDC/HOBt coupling.

Analytical Validation (LC-MS & NMR)

To confirm the molecular weight (171.24 g/mol ) and formula (C8H17N3O), rigorous analytical validation must be executed post-synthesis.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield a distinct [M+H]+ ion at m/z 172.24. The absence of m/z 272.3 confirms complete TFA deprotection.

  • Nuclear Magnetic Resonance (NMR): 1H NMR (D2O) will show a singlet integrating to 3H at ~2.3 ppm corresponding to the N-methyl group, complex multiplets for the 8 piperazine protons between 2.5 and 3.6 ppm, and two distinct triplets for the beta-alanine methylene protons (~2.7 ppm and ~3.2 ppm).

AnalValidation A Crude Reaction Mixture B LC-MS Analysis (m/z 172.24 [M+H]+) A->B Mass Confirmation C 1H & 13C NMR (Structural Confirmation) B->C Scaffold Check D HPLC Purity (>95% Threshold) C->D Purity Check E Validated Compound C8H17N3O D->E Pass

Figure 2: Self-validating analytical workflow for confirming molecular weight and purity.

References

  • PubChem Compound Summary for CID 53167, N-Methylpiperazine. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 239, beta-Alanine. National Center for Biotechnology Information.[Link]

  • Donkor, I. O., et al. "Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors." PMC, National Institutes of Health.[Link]

In-Depth Technical Guide & Safety Data Protocol: 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring a nucleophilic primary amine and a rigid, basic 4-methylpiperazine core linked by a propanamide moiety, it is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

As a Senior Application Scientist, I have structured this guide to move beyond a static Safety Data Sheet (SDS). This whitepaper deconstructs the physicochemical properties of the compound, explains the mechanistic toxicology behind its hazards, and establishes self-validating protocols for handling and emergency response.

Physicochemical Profiling & Structural Dynamics

In commercial and laboratory settings, this compound is rarely handled as a free base due to its physical instability and susceptibility to oxidation. Instead, it is predominantly supplied and utilized as a dihydrochloride salt (CAS: 717904-35-3) . Understanding the quantitative differences between these two states is critical for accurate stoichiometric calculations during synthesis.

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt
CAS Number N/A (Unregistered base)717904-35-3
Molecular Formula C₈H₁₇N₃OC₈H₁₇N₃O · 2HCl
Molecular Weight 171.24 g/mol 244.16 g/mol
Physical State (at 20°C) Viscous oil / Low-melting solidCrystalline powder
Monoisotopic Mass 171.137 Da243.090 Da
H-Bond Donors 13
H-Bond Acceptors 33
Hygroscopicity ModerateExtremely High

Data supported by structural profiling from and.

Mechanistic Toxicology & Hazard Identification

Standard SDS documentation lists the following Global Harmonized System (GHS) classifications for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

The Causality of Toxicity: To handle this compound safely, one must understand why it is an irritant. The molecule contains three nitrogen centers. The tertiary amines within the piperazine ring possess a pKa of approximately 9.0, making them strong proton acceptors.

When the compound contacts physiological moisture (e.g., sweat on the skin, tears in the eyes, or respiratory mucosa), the nitrogens rapidly abstract protons from the surrounding water. This generates a highly localized alkaline microenvironment. The sudden spike in pH drives the saponification of fatty acids within the cellular lipid bilayers, leading to rapid membrane disruption, cellular lysis, and the acute irritation characterized by H315 and H319.

ToxicityMechanism Molecule 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one Amine Primary Amine (Nucleophile) Molecule->Amine Piperazine Piperazine Core (pKa ~9.0) Molecule->Piperazine Mech1 Proton Abstraction from Mucosa Amine->Mech1 Piperazine->Mech1 Mech2 Localized Alkaline Microenvironment Mech1->Mech2 Outcome Lipid Bilayer Saponification (H315, H319) Mech2->Outcome

Fig 1: Mechanistic pathway of mucosal irritation driven by the compound's basic functional groups.

Experimental Workflows: Safe Handling & Storage

Because the dihydrochloride salt is highly hygroscopic, improper storage does not just pose a physical hazard—it compromises scientific integrity. Moisture absorption alters the effective molecular weight of the powder, introducing massive stoichiometric errors during sensitive amide coupling or reductive amination reactions.

Self-Validating Storage Protocol
  • Primary Containment: Store the powder in an amber glass vial with a PTFE-lined screw cap to prevent photodegradation and moisture ingress.

  • Atmospheric Control: Backfill the vial with inert gas (Argon or dry Nitrogen) before sealing.

  • Temperature: Store at 2–8°C.

  • Self-Validating Step: Place the primary vial inside a secondary desiccator jar containing anhydrous cobalt(II) chloride indicating silica gel.

    • Validation Logic: The blue silica gel acts as an environmental sensor. If the gel turns pink, the atmospheric seal has been breached. This visually validates that the storage conditions have been compromised, alerting the researcher that the reagent must be re-lyophilized before use in quantitative synthesis.

Emergency Spill Response Protocol

In the event of a benchtop spill of the dihydrochloride powder or a concentrated free-base solution, sweeping the area is insufficient. The basicity of the residue will persist, posing a contact hazard to the next operator.

Step-by-Step Neutralization Methodology
  • Isolation & PPE: Immediately isolate the area. Don nitrile gloves (minimum 0.11 mm thickness) and safety goggles. The lipophilic nature of the piperazine core facilitates dermal absorption, making robust barrier protection mandatory.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels initially, as the heat of neutralization could cause localized charring.

  • Chemical Neutralization: Carefully apply a weak acid solution (1M Citric Acid) to the spill area. Citric acid is chosen over strong mineral acids (like HCl) to prevent violent exothermic splattering while effectively neutralizing the basic amine centers.

  • Collection: Scoop the neutralized slurry into a designated hazardous waste container using a non-sparking polyethylene spatula.

  • Self-Validating Decontamination: Wash the affected benchtop area with distilled water. Dip a universal pH indicator strip into the residual wash water on the bench.

    • Validation Logic: The cleanup is only considered scientifically complete when the pH strip reads between 6.5 and 7.5 . If the pH is >7.5, residual amine is present, and Step 3 must be repeated.

SpillProtocol Detect Spill Detected PPE Don PPE (Nitrile, Goggles) Detect->PPE Contain Contain with Vermiculite PPE->Contain Neutralize Apply 1M Citric Acid Contain->Neutralize Test Test pH of Wash Water Neutralize->Test Validate pH 6.5 - 7.5? Test->Validate Validate->Neutralize No (Re-apply) Dispose Hazardous Waste Disposal Validate->Dispose Yes (Validated)

Fig 2: Self-validating emergency spill response workflow ensuring complete chemical neutralization.

References

  • PubChemLite , "3-amino-1-(4-methylpiperazin-1-yl)propan-1-one (CID 2756502)", National Center for Biotechnology Information. URL:[Link]

Methodological & Application

Advanced Protocol Guide: Amide Coupling with 1-(3-aminopropionyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing 1-(3-aminopropionyl)-4-methylpiperazine (also referred to as 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one ) in amide coupling reactions.[1]

This molecule acts as a specialized solubilizing linker .[1] It installs a hydrophilic, basic methylpiperazine tail onto lipophilic carboxylic acids, significantly enhancing aqueous solubility and pharmacokinetic properties (e.g., metabolic stability, lysosomal trapping) of drug candidates.[1]

Part 1: Strategic Overview & Chemical Logic

The Reagent Profile

This building block is a "Trojan Horse" for solubility.[1] It presents a reactive primary amine for coupling, while the distal methylpiperazine ring remains chemically inert during the reaction but physiologically active in the final molecule.[1]

  • Chemical Structure:

    
    [1]
    
  • Key Functionality:

    • Primary Amine (

      
      ):  The nucleophilic handle.[1] High reactivity, unhindered.
      
    • Tertiary Amine (Piperazine

      
      ):  The solubility engine.[1] Basic (
      
      
      
      ).[1] Protonated at physiological pH.[1]
    • Amide Linker: Stable spacer (beta-alanine derivative).[1]

The "Self-Purifying" Advantage

The most critical feature of this reagent is not just its solubility, but its impact on purification .[1] Because the product contains a basic tertiary amine, it allows for "Catch-and-Release" purification using Strong Cation Exchange (SCX) resins or Acid-Base extraction.[1] This eliminates the need for tedious silica gel chromatography in many cases.[1]

Part 2: Experimental Protocols

Protocol A: Standard Activation (HATU/DIEA)

Best for: Discovery-scale synthesis (10 mg – 500 mg), valuable acid substrates, and library generation.[1]

Reagents:

  • Acid Substrate (

    
    ):  1.0 equiv.
    
  • Amine Reagent: 1.2 equiv.[1] (Use slight excess to drive acid to completion).[1]

  • HATU: 1.1 equiv.

  • DIEA (Diisopropylethylamine): 3.0 equiv.[1]

  • Solvent: DMF or DMA (Anhydrous).[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Acid Substrate (1.0 equiv) in DMF (0.1 M concentration).

  • Add DIEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.[1]

  • Coupling: Add 1-(3-aminopropionyl)-4-methylpiperazine (1.2 equiv) directly to the activated ester mixture.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LCMS.[1][2]

    • Success Indicator: Disappearance of Acid (

      
      ) and appearance of Product (
      
      
      
      ).[1]
  • Quench: Dilute with 5 volumes of EtOAc or DCM. Wash with saturated

    
     (removes HOBt/HATU byproducts) and Brine.[1]
    
  • Purification: Proceed to SCX Protocol (Part 3).

Protocol B: Acid Chloride Method

Best for: Sterically hindered acids, scale-up (>1 g), or cost-sensitive synthesis.[1]

Reagents:

  • Acid Substrate: 1.0 equiv.

  • Oxalyl Chloride: 1.2 equiv.[1] (plus catalytic DMF).[1]

  • Amine Reagent: 1.1 equiv.

  • TEA (Triethylamine): 2.5 equiv.[1]

  • Solvent: DCM (Dichloromethane).[1][2][3]

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve Acid in dry DCM. Add catalytic DMF (1–2 drops).[1] Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir for 1 hour until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (critical to avoid side reactions). Redissolve the crude acid chloride in dry DCM.

  • Coupling: To a separate flask, add 1-(3-aminopropionyl)-4-methylpiperazine (1.1 equiv) and TEA (2.5 equiv) in DCM. Cool to 0°C.[1]

  • Addition: Slowly add the acid chloride solution to the amine mixture.

  • Workup: Stir for 30 mins. Wash with 1N NaOH (removes unreacted acid).[1] The product remains in the organic layer (DCM).[1]

Part 3: Purification & Visualization

The SCX "Catch-and-Release" Workflow

Since the product contains a basic piperazine, it will bind to acidic resins.[1] Non-basic impurities (unreacted acid, urea byproducts, solvent) will wash through.[1]

SCX Protocol:

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge.[1]

  • Wash: Flush column with 3–5 column volumes (CV) of MeOH .

    • Result: Impurities (HATU residues, neutral organics, acidic starting material) are eluted.[1] Product stays bound.

  • Release: Elute with 2M Ammonia in Methanol (2–3 CV).

  • Isolate: Concentrate the ammoniacal eluate to obtain the pure free base product.

Workflow Diagram (DOT)

G Start Crude Reaction Mixture (Product + Acid + Reagents) SCX_Load Load onto SCX Cartridge (Strong Cation Exchange) Start->SCX_Load Wash Wash with MeOH SCX_Load->Wash Neutral species flow through Elute Elute with 2M NH3 in MeOH SCX_Load->Elute Switch Buffer Waste Waste: Neutral/Acidic Impurities (HATU, unreacted Acid) Wash->Waste Final Pure Product (Free Base) Elute->Final Basic Product Released

Caption: SCX "Catch-and-Release" purification strategy exploiting the basic methylpiperazine moiety.

Part 4: Data & Troubleshooting

Physicochemical Data Summary
PropertyValueImplication for Protocol
Molecular Weight ~171.24 g/mol Small enough to not hinder reactivity.[1]
Primary Amine pKa ~9.5 (Est.)Highly nucleophilic; couples readily.[1]
Piperazine N4 pKa ~8.5Basic; allows SCX capture and salt formation.
Solubility High (Water/MeOH)Excellent for installing polarity; avoid Hexane/Ether.[1]
Troubleshooting Guide
  • Issue: Poor Solubility of Reagent in DCM.

    • Solution: The amine reagent is polar.[1] If using DCM (Protocol B), add a small amount of DMF or use pure DMF/DMA as solvent.[1]

  • Issue: Product Elutes Early from SCX.

    • Solution: Do not use too much acid in the loading solvent.[1] Ensure the loading solvent is neutral (MeOH/DCM), not acidic.[1]

  • Issue: Emulsions during Extraction.

    • Solution: The piperazine surfactant nature can cause emulsions.[1] Use DCM instead of EtOAc for extractions, or add a small amount of MeOH to break the emulsion.[1] Saturated brine is mandatory.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1]

  • Pearson, A. J., & Roush, W. R. (Eds.).[1] (2005).[1][4][5] Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley.[1] (General reference for HATU/Oxalyl Chloride protocols).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

Sources

N-methylpiperazine solubilizing group introduction methods

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Introduction of the N-Methylpiperazine Moiety

To the research chemist and drug development professional, the N-methylpiperazine group is a familiar and valuable structural motif. Its incorporation into a lead compound is a common strategy to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. The basic nitrogen of the piperazine ring can be protonated at physiological pH, rendering the molecule more water-soluble, which is a critical parameter for oral bioavailability and formulation.[1] This guide provides a detailed overview of the principal synthetic methodologies for introducing this important functional group, with an emphasis on the underlying chemical principles and practical, step-by-step protocols.

Core Synthetic Strategies: A Comparative Overview

The selection of a synthetic route to introduce the N-methylpiperazine group is contingent upon the nature of the substrate, particularly whether the desired connection is to an aliphatic or an aromatic carbon. Three primary methods dominate the landscape: Nucleophilic Substitution, Reductive Amination, and Palladium-Catalyzed Buchwald-Hartwig Amination.

Method Substrate Type Key Reagents Advantages Disadvantages
Nucleophilic Substitution (SN2 / SNAr) Alkyl Halides/Sulfonates; Activated Aryl/Heteroaryl HalidesN-methylpiperazine, Base (e.g., K₂CO₃, Et₃N)Operationally simple, cost-effective, wide availability of starting materials.Limited to reactive electrophiles (SN2) or electron-deficient aromatic systems (SNAr).
Reductive Amination Aldehydes, KetonesN-methylpiperazine, Reducing Agent (e.g., NaBH(OAc)₃)Mild conditions, broad functional group tolerance, applicable to complex molecules.Requires a carbonyl precursor; potential for over-alkylation if not controlled.[2][3]
Buchwald-Hartwig Amination Aryl/Heteroaryl Halides & TriflatesN-methylpiperazine, Pd Catalyst, Ligand, Base (e.g., NaOtBu)Excellent for unactivated or sterically hindered aryl systems, high yields.[4]Requires expensive catalysts and ligands, sensitive to air and moisture.

Method 1: Nucleophilic Substitution

This is the most direct approach for forming C-N bonds. The secondary amine of N-methylpiperazine acts as a potent nucleophile, displacing a leaving group on an aliphatic carbon (SN2) or an activated aromatic ring (Nucleophilic Aromatic Substitution, SNAr).

Causality and Experimental Rationale

In an SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (typically a halide). These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The choice of solvent is often a polar aprotic one, such as DMF or DMSO, which can solvate the cation of the base but does not strongly solvate the amine nucleophile, preserving its reactivity. In many cases, an excess of N-methylpiperazine can serve as both the nucleophile and the base to neutralize the acid byproduct.[2]

Workflow for Nucleophilic Aromatic Substitution (SNAr)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve activated aryl halide in polar aprotic solvent (e.g., DMF) B Add N-methylpiperazine (1.1 - 2.0 eq.) A->B Add dropwise C Heat reaction mixture (e.g., 80-120 °C) B->C Under N₂ atmosphere D Monitor reaction progress by TLC or LC-MS C->D E Cool to RT, pour into water D->E Upon completion F Extract with organic solvent (e.g., EtOAc) E->F G Wash organic layer, dry, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: General workflow for an SNAr reaction with N-methylpiperazine.

Protocol: Synthesis of 2-(4-methylpiperazin-1-yl)-5-nitropyridine

This protocol is adapted from the synthesis of a Netupitant intermediate, where N-methylpiperazine displaces a chlorine atom from an activated pyridine ring.[2]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq.)

  • N-methylpiperazine (1.5 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with 2-chloro-5-nitropyridine and K₂CO₃, add anhydrous DMF.

  • Add N-methylpiperazine to the stirring suspension at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired product. In many cases, this procedure gives the product in high purity and quantitative yield.[2]

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds from carbonyl compounds. The reaction proceeds via the in-situ formation of an iminium ion from the condensation of an aldehyde or ketone with N-methylpiperazine, which is then reduced by a mild hydride-donating reagent.[5]

Causality and Experimental Rationale

The key to a successful reductive amination is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are ideal because they are mild enough not to reduce the starting carbonyl compound but are highly effective at reducing the intermediate iminium ion.[6] This selectivity prevents side reactions and allows for a one-pot procedure. The reaction is typically run in solvents like dichloromethane (DCM) or dichloroethane (DCE) which are compatible with both the imine formation and the reduction step. Acetic acid is sometimes added as a catalyst to promote the formation of the iminium ion.[3]

Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aldehyde or ketone in solvent (e.g., DCM) B Add N-methylpiperazine (1.0 - 1.2 eq.) A->B C Add reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise B->C After brief stirring D Stir at room temperature for 2-24 h C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench with saturated aq. NaHCO₃ E->F Upon completion G Separate layers and extract aqueous phase F->G H Combine organic layers, wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for reductive amination with N-methylpiperazine.

Protocol: N-Alkylation of Piperazine via Reductive Amination

This protocol describes a general procedure for the N-alkylation of a piperazine derivative with an aldehyde, a key step in the synthesis of several drugs.[2]

Materials:

  • Aldehyde (1.0 eq.)

  • N-methylpiperazine (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aldehyde and N-methylpiperazine in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride in small portions over 15 minutes. The addition may be exothermic.

  • Continue stirring the reaction at room temperature for 3-18 hours. Monitor the reaction's progress by LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel chromatography to obtain the desired N-alkylated N-methylpiperazine derivative.

Method 3: Buchwald-Hartwig Amination

For aryl or heteroaryl halides and triflates that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[4] This palladium-catalyzed cross-coupling reaction has revolutionized medicinal chemistry due to its broad substrate scope and functional group tolerance.[7]

Causality and Experimental Rationale

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The choice of ligand is critical and dictates the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) promote the key steps of oxidative addition and reductive elimination.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine-palladium complex to form the active palladium-amido species that undergoes reductive elimination to furnish the product and regenerate the Pd(0) catalyst.[9] The reaction must be performed under strictly anhydrous and inert (N₂ or Ar) conditions, as the Pd(0) catalyst and some ligands are sensitive to oxygen.[9][10]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ HNR₂) Amido_Complex Ar-Pd(II)L₂(NR₂) Amine_Complex->Amido_Complex Deprotonation (- HB⁺X⁻) Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Start Ar-X + HNR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general procedure based on established methods for coupling aryl halides with amines.[9][10]

Materials:

  • Aryl bromide (1.0 eq.)

  • N-methylpiperazine (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)

  • A suitable phosphine ligand (e.g., (R)-BINAP, 0.04 eq., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous toluene

Procedure:

  • Strictly under an inert atmosphere (glovebox or Schlenk line): To an oven-dried Schlenk flask, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with nitrogen or argon (3x).

  • Add anhydrous toluene via syringe, followed by the aryl bromide and N-methylpiperazine.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by silica gel chromatography.

Conclusion

The introduction of an N-methylpiperazine group is a cornerstone of modern medicinal chemistry for enhancing the developability of drug candidates. The choice between nucleophilic substitution, reductive amination, and Buchwald-Hartwig amination is guided by the substrate's electronic nature and the overall synthetic strategy. Nucleophilic substitution offers simplicity for activated systems, reductive amination provides mild conditions for carbonyl-containing precursors, and the Buchwald-Hartwig amination delivers unparalleled scope for challenging aryl and heteroaryl substrates. By understanding the principles and practicalities of each method, researchers can effectively leverage this valuable solubilizing group in their drug discovery programs.

References

  • Kappe, C. O., & Van der Eycken, E. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1, 83-88. [Link]

  • Parrino, B., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Google Patents. (1998). Synthesis method of N-methylpiperazine. CN101239957A.
  • National Center for Biotechnology Information. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. [Link]

  • Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Solubility of Things. (n.d.). N-Nitroso-N-methylpiperazine. [Link]

  • Google Patents. (1989).
  • ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Google Patents. (1950). Preparation of n-substituted piperazines. US2525223A.
  • ResearchGate. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. [Link]

  • Google Patents. (2022). Method for preparing N-methyl piperazine. CN114075152B.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

  • LookChem. (n.d.). N-METHYL PIPERAZINE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-Methylpiperazine: A Versatile Building Block for Advanced Organic Synthesis. [Link]

  • ACS Publications. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]

  • ResearchGate. (2025). Synthesis of new amides of the N-methylpiperazine series. [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

Sources

Technical Application Note: Reactivity & Derivatization of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026


-alanine amides.
Target Audience:  Medicinal Chemists, Process Chemists, and Conjugation Scientists.

Executive Summary

The compound 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one (CAS: 1046757-33-8 for HCl salt) represents a strategic building block in drug discovery, particularly for PROTAC® linkers and kinase inhibitors . Structurally, it is a


-alanine amide derivative featuring a solvent-exposed primary amine and a solubilizing 

-methylpiperazine tail.

This guide addresses the specific reactivity profile of the primary amine (


). Unlike simple alkyl amines, the reactivity here is modulated by the electron-withdrawing amide group at the 

-position and the presence of a basic tertiary amine in the tail. This note provides validated protocols for amide coupling, reductive amination, and

reactions, ensuring high yield and preventing common side reactions like retro-Michael elimination or salt-induced precipitation.

Physicochemical & Reactivity Profile[1]

Understanding the electronic environment is prerequisite to successful derivatization.

FeatureChemical CharacterImpact on Reactivity
Primary Amine (

)
Nucleophile (

)
High. The primary site of reaction. Slightly less basic than propylamin (due to

-amide EWG), making it a superior nucleophile at physiological pH.
Tertiary Amine (Piperazine)Base (

)
Moderate. Acts as an internal proton scavenger. Can form salts, complicating workup if pH is not controlled.
Amide Linker (

)
Electrophile (Latent)Low. Stable under standard coupling conditions. Risk of hydrolysis only in boiling strong acid/base.

-Protons
(

)
Acidic (

)
Low. Risk of elimination (Retro-Michael) is minimal in amides compared to ketones, but avoid strong bases (e.g., NaH, LDA) at high temps.
Structural Logic

The molecule is designed to be a "solubilizing linker." The


-methylpiperazine remains protonated at physiological pH, improving the aqueous solubility of lipophilic drug payloads attached to the primary amine.

Critical Reaction Pathways (Visualized)

The following diagram outlines the decision tree for derivatizing the primary amine, highlighting the optimal reagents for each pathway.

ReactivityPathways cluster_warnings Critical Controls Start 3-amino-1-(4-methylpiperazin-1-yl) propan-1-one Coupling Amide Coupling (Carboxylic Acids) Start->Coupling HATU / DIPEA or EDC / NHS Reductive Reductive Amination (Aldehydes) Start->Reductive NaBH(OAc)3 DCM/MeOH SNAr SNAr Substitution (Halo-heterocycles) Start->SNAr DIPEA / DMSO Heat (80°C) Product1 Stable Amide Linker (Drug Conjugate) Coupling->Product1 Product2 Secondary Amine (Flexible Linker) Reductive->Product2 Product3 Heterocyclic Amine (Kinase Inhibitor Core) SNAr->Product3 Warning1 Avoid Strong Base (Prevents Retro-Michael) Warning2 Control pH (Piperazine acts as buffer)

Figure 1: Chemoselective derivatization pathways for the primary amine. The tertiary amine in the piperazine ring remains unreactive under these conditions but influences pH.

Experimental Protocols

Protocol A: Amide Coupling (High-Efficiency HATU Method)

Best for attaching complex carboxylic acid "warheads" or lipophilic fragments.

Rationale: The internal basicity of the piperazine ring can buffer the reaction. Using a slight excess of external base (DIPEA) ensures the primary amine remains deprotonated and nucleophilic.

Materials:

  • Substrate: 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one (dihydrochloride salt recommended for stability).

  • Reagent: HATU (1.1 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv if using HCl salt; 1.5 equiv if free base).

  • Solvent: DMF or DMA (Anhydrous).

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at RT to form the active ester.

  • Addition: Add the Amine substrate (1.0 equiv) to the reaction mixture.

  • Base Adjustment: Immediately add the remaining DIPEA (2.5 equiv). Note: The solution must be basic (pH > 8 on wet paper) to liberate the free amine from the HCl salt.

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LC-MS.

    • Checkpoint: Look for the

      
       peak corresponding to Product + 1.
      
  • Workup (Crucial):

    • Do NOT use acidic wash (e.g., 1N HCl), as the product (containing the piperazine) will protonate and extract into the aqueous layer.

    • Dilute with EtOAc. Wash with saturated

      
       (3x) and Brine (1x).
      
    • Dry over

      
       and concentrate.
      
Protocol B: Reductive Amination (Secondary Amine Formation)

Best for creating flexible linkers where the amine basicity needs to be retained.

Rationale: Sodium triacetoxyborohydride (


) is mild and selective for aldehydes over ketones/amides. The reaction is self-buffering, but the piperazine tail aids solubility in DCM/MeOH mixtures.

Step-by-Step:

  • Imine Formation: Dissolve the Amine substrate (1.0 equiv) and Aldehyde (1.0 equiv) in DCM (dichloromethane) or DCE.

    • Optimization: If solubility is poor, add 10-20% Methanol.

  • Drying: Add activated 4Å Molecular Sieves (optional but recommended for hindered aldehydes). Stir for 30 mins.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). The product will be in the organic layer (unless extremely polar).

Troubleshooting & Optimization

Issue 1: "I see the product in the aqueous waste during workup."
  • Cause: The

    
    -methylpiperazine tail is highly basic and polar. At neutral or acidic pH, the molecule is dicationic (protonated primary amine + protonated piperazine).
    
  • Solution:

    • pH Control: Ensure the aqueous layer is pH > 10 during extraction (use

      
       or dilute NaOH) to free-base the piperazine.
      
    • Alternative: Use "salting out" (saturate aqueous layer with NaCl) and extract with DCM/Isopropanol (3:1).

Issue 2: "Low yield in reactions."
  • Cause: The primary amine is competing with the tertiary amine (minor) or hydrolysis (trace water).

  • Solution:

    • Switch solvent to DMSO or NMP .

    • Increase temperature to 80–100°C.

    • Use KF/Alumina as a solid support base to drive the reaction without competing nucleophilicity from liquid amine bases.

Issue 3: "Formation of Acrylamide byproduct."
  • Cause: Retro-Michael elimination. This occurs if the reaction is heated >120°C in the presence of strong base.

  • Prevention: Keep reaction temperatures below 100°C. Use non-nucleophilic bases (DIPEA,

    
    ) rather than alkoxides.
    

References

  • Structure & Identifiers: PubChem. 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one.[1] CID 2756502.[1] Available at: [Link]

  • Reactivity of

    
    -Amino Amides: Catalytic Efficiency of Primary 
    
    
    
    -Amino Amides. Molecules 2022, 27(24), 9038. (Context on amide influence on amine nucleophilicity). Available at: [Link]
  • Piperazine in Drug Design: An evolving role of piperazine moieties in drug design and discovery. Mini Rev Med Chem. 2013. (Discusses solubility and linker properties). Available at: [Link]

  • General Amine Protocols: Amine Reactivity and Synthesis. Michigan State University Chemistry. Available at: [Link]

Sources

Peptide synthesis coupling with beta-alanyl-4-methylpiperazine

Application Note: Peptide Synthesis Coupling with -Alanyl-4-Methylpiperazine

Introduction & Rationale

The clinical utility of synthetic peptides is frequently compromised by poor aqueous solubility and rapid renal clearance. The


-alanyl-4-methylpiperazine
  • Solubility Enhancement: The 4-methylpiperazine ring contains a tertiary amine with a pKa of approximately 9.0. At physiological pH, this nitrogen is protonated, introducing a positive charge that significantly disrupts peptide aggregation and enhances water solubility.

  • Steric & Metabolic Stability: The

    
    -alanine linker (
    
    
    -Ala) introduces an extra methylene group (
    
    
    ) into the backbone. Unlike
    
    
    -amino acids,
    
    
    -amino acids are resistant to standard proteolytic enzymes, providing a stable spacer that reduces steric clash between the bulky piperazine group and the bioactive peptide core.
Chemical Structure

The moiety , 1-(3-aminopropanoyl)-4-methylpiperazine , presents a primary amine available for coupling to the C-terminal carboxylic acid of a peptide.

  • Formula:

    
    
    
  • Role: Amine Component (Nucleophile)

  • Target: Peptide C-terminal Carboxyl (Electrophile)

Strategic Synthesis Workflow

To ensure high purity and minimize racemization of the C-terminal amino acid, a Fragment Condensation Strategy is recommended. Direct solid-phase synthesis (SPPS) of this modification is difficult because the secondary amine of the piperazine cannot be easily anchored to standard resins.

The Workflow:

  • SPPS: Assemble the side-chain protected peptide on an acid-labile resin (2-Chlorotrityl Chloride).

  • Cleavage: Release the protected peptide acid (Peptide-OH) without removing side-chain protecting groups.

  • Solution Coupling: React Peptide-OH with H-

    
    -Ala-4-MP.
    
  • Global Deprotection: Remove side-chain protection.

Workflow Visualization (Graphviz)

PeptideCouplingStartStart: SPPS AssemblyResin2-CTC Resin(Prevents C-term racemization)Start->ResinCleavageMild Acid Cleavage(1% TFA in DCM)Resin->CleavageComplete SequenceIntermediateProtected Peptide-OH(Side chains intact)Cleavage->IntermediateRetains Side-chain PGCouplingSolution Phase Coupling(PyBOP/DIEA or HATU)Intermediate->CouplingReagentReagent Prep:H-beta-Ala-4-MPReagent->CouplingDeprotectionGlobal Deprotection(TFA/TIS/H2O)Coupling->DeprotectionFormed AmidePurificationHPLC Purification& LyophilizationDeprotection->Purification

Figure 1: Fragment condensation workflow for C-terminal modification with

Detailed Protocols

Part A: Preparation of the Reagent (H- -Ala-4-MP)

If the reagent is not purchased commercially, synthesize it as follows.

Materials:

  • Boc-

    
    -Ala-OH (N-tert-butoxycarbonyl-
    
    
    -alanine)
  • 1-Methylpiperazine[1]

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • DCM (Dichloromethane) / TFA (Trifluoroacetic acid)

Step-by-Step:

  • Activation: Dissolve Boc-

    
    -Ala-OH (10 mmol) and EDC
    
    
    HCl (11 mmol) in DCM (50 mL) at 0°C. Stir for 15 min.
  • Coupling: Add 1-Methylpiperazine (11 mmol) and DIEA (15 mmol). Stir at room temperature (RT) for 4 hours.

  • Workup: Wash with saturated

    
    , water, and brine. Dry organic layer over 
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate (Boc-

    
    -Ala-4-MP) in DCM/TFA (1:1 v/v). Stir for 1 hour.
    
  • Isolation: Evaporate volatiles. Precipitate the salt (H-

    
    -Ala-4-MP 
    
    
    TFA) using cold diethyl ether. Dry under vacuum.
Part B: Peptide Assembly & Cleavage (2-CTC Resin)

Rationale: The 2-Chlorotrityl Chloride (2-CTC) resin is essential. It allows cleavage of the peptide from the resin using very mild acid (1% TFA), which leaves the side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

  • Loading: Load the first amino acid (C-terminal AA of the peptide sequence) onto 2-CTC resin (1.0 mmol/g) using DIEA in DCM.

  • Elongation: Perform standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA).

  • Final Fmoc Removal: Remove the N-terminal Fmoc group. Optional: Acetylate N-terminus if required.

  • Mild Cleavage:

    • Wash resin with DCM (

      
      ).
      
    • Treat with 1% TFA in DCM (

      
      ).
      
    • Collect filtrates into a flask containing Pyridine (to neutralize TFA immediately).

    • Concentrate the solution. Precipitate with water or use directly if dry.

    • Result: Fully protected Peptide-OH (free C-terminal carboxylic acid).

Part C: Fragment Coupling (The Critical Step)

Context: You are coupling a bulky amine (H-

Risk:Mitigation:

Protocol:

  • Dissolution: Dissolve the Protected Peptide-OH (1.0 eq) and H-

    
    -Ala-4-MP 
    
    
    TFA salt (1.5 eq) in anhydrous DMF.
    • Concentration: ~0.1 M.[1]

  • Activation:

    • Add PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq).

    • Add HOBt (Hydroxybenzotriazole) (1.1 eq).

    • Why HOBt? It suppresses racemization.[2]

  • Base Addition: Add DIEA (N,N-Diisopropylethylamine) (3.0–4.0 eq) dropwise. Ensure pH is basic (~8).

  • Reaction: Stir at 0°C for 30 min , then allow to warm to RT. Stir overnight (12–16 h).

  • Monitoring: Check by HPLC/MS. The shift in retention time and mass (

    
    ) confirms coupling.
    
Part D: Global Deprotection & Purification
  • Deprotection: Dissolve the crude coupled product in cleavage cocktail: TFA / TIS /

    
     (95:2.5:2.5) .
    
  • Time: Stir for 2–3 hours at RT.

  • Precipitation: Add the reaction mixture dropwise into cold Diethyl Ether (

    
    ). Centrifuge to collect the pellet.
    
  • Purification:

    • Dissolve pellet in

      
      /Acetonitrile.
      
    • Perform RP-HPLC (C18 column).

    • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

    • Note: The 4-methylpiperazine tag is basic. The peptide will elute earlier than the non-tagged variant due to increased polarity, but the hydrophobic bulk might offset this depending on the gradient.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ComponentEquivalentsRoleNotes
Protected Peptide-OH 1.0ElectrophileMust be dry and salt-free.
H-

-Ala-4-MP
1.2 – 1.5NucleophileUse excess to drive reaction.
PyBOP 1.1ActivatorPreferred over HATU for C-term coupling to reduce racemization risk.
HOBt / Oxyma 1.1AdditiveCritical for suppressing oxazolone formation.
DIEA 3.0 – 5.0BaseNeutralizes the TFA salt of the amine and maintains pH.
Troubleshooting Guide
IssueProbable CauseSolution
C-Terminal Racemization Over-activation of C-terminal AA.Use DIC/Oxyma instead of phosphonium salts. Perform coupling at 0°C. If possible, design peptide with Gly or Pro at C-terminus.
Incomplete Coupling Steric hindrance of the piperazine.Switch to HATU (if racemization is not a concern, e.g., C-term Gly). Increase reaction time to 24h.
Poor Solubility in DMF Hydrophobic protected peptide.Add DMSO or NMP to the solvent mixture. Warm slightly (30°C) only if necessary.
Retention Time Shift Piperazine protonation.The product will be a multi-charged species in MS (Peptide charge + Piperazine charge).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F., & Tyle, P. (2000). "Solubility of Peptides: A Practical Guide." Methods in Molecular Biology, 69, 11-20. (General grounding on solubility tags).
  • Steinauer, R., et al. (1989). "Racemization during the coupling of peptide segments." International Journal of Peptide and Protein Research, 34(4), 295-298.
  • Application Note Grounding: The use of 2-chlorotrityl resin for protected fragment synthesis is a standard industry protocol validated by Merck/Millipore and Bachem technical guides.

Application Note: Bioconjugation Strategies Utilizing 3-Aminopropionyl Piperazine Spacers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—frequently encounters the critical bottleneck of payload hydrophobicity. Traditional flexible linkers, such as polyethylene glycol (PEG) or aliphatic chains, often fail to balance aqueous solubility with the conformational rigidity required for optimal target engagement.

This application note details the strategic implementation of 3-aminopropionyl piperazine as a heterobifunctional spacer. By providing a semi-rigid, protonatable scaffold, this spacer architecture dramatically enhances the solubility of lipophilic payloads, reduces the entropic penalty during target binding, and facilitates endosomal escape.

Scientific Rationale & Physicochemical Profiling

The 3-aminopropionyl piperazine motif consists of a piperazine ring mono-acylated with a 3-aminopropionyl group. This creates a highly versatile heterobifunctional linker:

  • Primary Amine Handle: The terminal primary amine of the 3-aminopropionyl group (pKa ~9.5) serves as a highly reactive nucleophile for site-specific conjugation (e.g., conversion to a maleimide or direct amide coupling).

  • Basic Piperazine Core: The remaining non-acylated nitrogen on the piperazine ring retains its basicity (pKa ~6.0–8.5, depending on payload attachment). This basic loop is capable of being protonated in acidic organelles, enhancing solubility and promoting membrane escape without the floppy entropy of PEG chains [].

Recent comparative studies demonstrate that the introduction of a piperazine scaffold can boost the aqueous solubility of highly lipophilic complexes up to 370 mM, vastly outperforming standard PEG4-maleimide references [2]. Furthermore, the cationic nature of the protonated piperazine has been leveraged to promote electrostatic interactions in complex delivery systems, such as siRNA-ferritin conjugates [3].

Table 1: Comparative Physicochemical Profiling of Bioconjugation Spacers
Spacer ArchitectureAqueous Solubility ImpactConformational RigidityEntropic Penalty (Binding)Ionization Potential
Aliphatic Alkyl Highly Negative (Hydrophobic)FlexibleHighNone
PEGn (e.g., PEG4) Highly Positive (Hydrophilic)Highly FlexibleVery HighNone
3-Aminopropionyl Piperazine Positive (pH-dependent)Semi-RigidLowHigh (pKa ~6.0 - 8.5)

Mechanistic Workflows & Visualizations

The bioconjugation process utilizing this spacer typically involves a two-phase approach: functionalization of the payload followed by targeted bioconjugation to the carrier protein.

G Payload Hydrophobic Payload Intermediate Payload-Spacer Complex Payload->Intermediate N-alkylation Spacer 3-Aminopropionyl Piperazine Spacer Spacer->Intermediate Activation Maleimide Activation Intermediate->Activation NHS-Maleimide ADC Bioconjugate (ADC) Activation->ADC Thiol-Ene Conjugation mAb Reduced mAb (Free Thiols) mAb->ADC

Workflow of payload functionalization and mAb bioconjugation via 3-aminopropionyl piperazine spacer.

Once the bioconjugate is internalized by the target cell, the unique ionization properties of the piperazine ring dictate the intracellular fate of the payload.

Endosome Extracellular Extracellular Space (pH 7.4) Neutral Piperazine Amine Endocytosis Target Cell Endocytosis Extracellular->Endocytosis Endosome Early/Late Endosome (pH 5.0 - 6.0) Protonated Piperazine (Cationic) Endocytosis->Endosome Escape Membrane Destabilization & Endosomal Escape Endosome->Escape Ionization (pKa ~6-8) Cytosol Cytosolic Delivery of Payload Escape->Cytosol

Protonation-driven endosomal escape mechanism facilitated by the basic piperazine nitrogen.

Self-Validating Experimental Protocols

The following protocols detail the activation of the 3-aminopropionyl piperazine-payload complex and its subsequent conjugation to a monoclonal antibody (mAb).

Phase 1: Maleimide Activation of the Spacer-Payload Complex

Objective: Convert the primary amine of the 3-aminopropionyl group into a thiol-reactive maleimide.

Materials:

  • Payload-Piperazine-3-aminopropionyl complex (10 mM stock in anhydrous DMSO)

  • BMPS (N-[β-Maleimidopropyloxy]succinimide ester)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMSO

Step-by-Step Procedure:

  • Reaction Setup: To 1.0 mL of the Payload-Spacer complex (10 µmol), add 1.2 molar equivalents of BMPS (12 µmol).

  • Catalysis: Add 2.0 molar equivalents of DIPEA (20 µmol) to the reaction mixture.

    • Causality Check: DIPEA acts as a non-nucleophilic base to ensure the primary amine remains unprotonated and highly nucleophilic, driving the formation of the amide bond with the NHS ester of BMPS.

  • Incubation: Stir the reaction continuously for 2 hours at room temperature (20-25°C) under an inert argon atmosphere to prevent moisture-induced NHS hydrolysis.

  • Purification: Purify the activated Maleimide-Spacer-Payload via preparative RP-HPLC. Lyophilize the collected fractions and store at -80°C.

Phase 2: Thiol-Directed Bioconjugation to Monoclonal Antibody

Objective: Covalently attach the activated linker-payload to interchain disulfides of a mAb.

Materials:

  • Monoclonal Antibody (mAb) at 5 mg/mL in Conjugation Buffer

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Maleimide-Spacer-Payload (from Phase 1)

  • N-acetylcysteine (Quenching agent)

Step-by-Step Procedure:

  • Partial Reduction: Add 2.5 molar equivalents of TCEP to the mAb solution. Incubate at 37°C for 2 hours with gentle agitation.

    • Causality Check: TCEP specifically reduces the solvent-accessible interchain disulfide bonds (yielding up to 8 free thiols) without denaturing the tightly folded domains of the antibody. Unlike DTT, TCEP is thiol-free and does not require removal prior to maleimide conjugation.

  • Buffer Optimization: Ensure the pH is strictly maintained at 7.2.

    • Causality Check: At pH > 7.5, the maleimide ring becomes highly susceptible to hydrolytic ring-opening (forming unreactive maleamic acid) and increases the risk of off-target cross-reactivity with primary amines (lysine residues). EDTA is included to chelate trace heavy metals that could catalyze unwanted thiol re-oxidation.

  • Conjugation: Add 6.0 molar equivalents of the Maleimide-Spacer-Payload (dissolved in DMSO, ensuring final DMSO concentration is <10% v/v) to the reduced mAb. Incubate for 1 hour at room temperature.

  • Quenching: Add a 10-fold molar excess (relative to the linker) of N-acetylcysteine. Incubate for 15 minutes.

    • Causality Check: N-acetylcysteine rapidly consumes any unreacted maleimide-payload, preventing non-specific hydrophobic adsorption to the antibody surface during downstream processing.

  • Purification: Remove excess small molecules using a Sephadex G-25 desalting column or preparative Size Exclusion Chromatography (SEC) equilibrated in PBS (pH 7.4).

Analytical Validation

To ensure the structural integrity and efficacy of the bioconjugate, the following analytical validations must be performed:

  • Hydrophobic Interaction Chromatography (HIC): Utilized to determine the Drug-to-Antibody Ratio (DAR). Because the piperazine spacer mitigates extreme hydrophobicity, the HIC retention times of higher DAR species (e.g., DAR 6 and DAR 8) will be significantly narrower and more resolved compared to alkyl-linked equivalents.

  • Size Exclusion Chromatography (SEC): Essential for quantifying aggregation. The semi-rigid nature and basic pKa of the piperazine spacer actively repels intermolecular stacking, typically resulting in <2% High Molecular Weight (HMW) aggregates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis under denaturing conditions confirms the exact mass shift corresponding to the covalent addition of the payload-spacer complexes.

References

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: PubMed Central (PMC) / Bioconjugate Chemistry URL:[Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells Source: ACS Bioconjugate Chemistry URL:[Link]

Sources

Application Note: Solid-Phase Synthesis of N-Methylpiperazine Containing Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The N-methylpiperazine moiety is a "privileged structure" in medicinal chemistry, appearing in high-profile therapeutics such as Imatinib (Tyrosine kinase inhibitor), Clozapine (Antipsychotic), and Sildenafil (PDE5 inhibitor). Its incorporation into drug scaffolds typically serves two critical functions:

  • Physicochemical Modulation: The basic tertiary amine (

    
    ) significantly enhances aqueous solubility and bioavailability.
    
  • Target Engagement: The piperazine ring provides a rigid spacer that orients substituents into specific binding pockets, while the terminal methyl group often engages in hydrophobic interactions.

Transitioning this chemistry to Solid-Phase Organic Synthesis (SPOS) offers the advantage of rapid purification (filtration) and the ability to drive reactions to completion using excess reagents. However, the secondary amine of N-methylpiperazine presents unique challenges in SPOS, including steric hindrance and the potential for aggregation on-resin.

This guide details three validated methodologies for installing N-methylpiperazine: Nucleophilic Aromatic Substitution (


) , Reductive Amination , and the Ugi Multicomponent Reaction .

Strategic Planning: Resin & Linker Selection[1][2]

The success of N-methylpiperazine synthesis relies heavily on the resin choice. The basic nature of the product dictates the cleavage strategy.

Resin TypeLinker ChemistryCleavage ConditionsApplication Suitability
2-Chlorotrityl Chloride (2-CTC) Trityl1% TFA in DCMHigh. Ideal for retaining the N-methylpiperazine integrity. Prevents diketopiperazine formation.
Rink Amide (RAM) Fmoc-Rink95% TFAMedium. Good if the scaffold requires a C-terminal amide. The high acid concentration will protonate the piperazine, requiring rigorous neutralization post-cleavage.
Wang Resin Benzylic Alcohol95% TFALow. Acidolytic cleavage is difficult with basic amines nearby; often results in lower yields due to cation trapping.
BAL Resin Backbone Amide95% TFAHigh. Specifically designed for reductive amination strategies to anchor the backbone nitrogen.

Protocol A: Direct Nucleophilic Aromatic Substitution ( )

This is the most robust method for attaching N-methylpiperazine to heteroaryl scaffolds (e.g., pyrimidines, purines, pyridines).

Mechanistic Insight

The secondary amine of N-methylpiperazine acts as the nucleophile. The reaction is facilitated by the electron-deficient nature of the resin-bound heteroaryl halide. Crucially , the tertiary amine on the N-methylpiperazine can act as an internal base/catalyst, often accelerating the reaction compared to standard secondary amines.

Workflow Diagram

SNAr_Workflow Resin Resin-Bound Halo-Heterocycle Swelling Swelling (DMF/DCM, 30 min) Resin->Swelling Reaction S_NAr Reaction (N-Me-Pip, DIPEA, Heat) Swelling->Reaction Add Reagents Wash Washing (DMF, MeOH, DCM) Reaction->Wash QC QC: Chloranil Test (Check for completion) Wash->QC QC->Reaction Incomplete Next Step/Cleavage Next Step/Cleavage QC->Next Step/Cleavage Complete

Caption: Workflow for


 displacement of resin-bound halogens by N-methylpiperazine.
Detailed Protocol

Reagents:

  • Resin-bound electrophile (e.g., 2-chloropyrimidine on Rink Amide resin).

  • N-methylpiperazine (10 equivalents).

  • DIPEA (Diisopropylethylamine) (10 equivalents).

  • Solvent: DMSO or NMP (preferred for high temperature) or DMF.

Step-by-Step:

  • Swelling: Swell the resin (100 mg) in DMF (2 mL) for 30 minutes. Drain.

  • Reagent Preparation: Dissolve N-methylpiperazine (10 eq) and DIPEA (10 eq) in DMSO (2 mL).

    • Note: DMSO is superior to DMF for

      
       rates but requires thorough washing to remove.
      
  • Reaction: Add the solution to the resin. Shake at 80°C for 4–12 hours.

    • Optimization: For highly unreactive substrates (e.g., electron-rich pyridines), microwave irradiation (100°C, 30 min) is recommended.

  • Washing: Drain and wash with DMF (

    
     min), MeOH (
    
    
    
    min), and DCM (
    
    
    min).
  • Validation: Perform a Chloranil Test .

    • Result: The beads should remain colorless (no free secondary amine from the resin). If the supernatant turns blue/green, it indicates the N-methylpiperazine has successfully displaced the chloride (though this is an indirect confirmation). A mini-cleavage and LCMS analysis is the gold standard here.

Protocol B: Reductive Amination (Linker Strategy)

This method is ideal for creating alkyl linkers between the scaffold and the piperazine ring.

Mechanistic Insight

Formation of the iminium ion on solid support is the rate-determining step. Water generation is detrimental. The use of Trimethyl Orthoformate (TMOF) as a solvent/co-solvent is critical to scavenge water and drive the equilibrium toward the imine before reduction.

Workflow Diagram

Reductive_Amination Start Resin-Aldehyde Imine Imine Formation (N-Me-Pip + TMOF) Start->Imine Dehydration Reduction Reduction (NaBH(OAc)3 + AcOH) Imine->Reduction Hydride Transfer Final Resin-Amine Product Reduction->Final

Caption: Two-step reductive amination sequence on solid support.

Detailed Protocol

Reagents:

  • Resin-bound aldehyde (e.g., 4-formylbenzoyl-linker).

  • N-methylpiperazine (5 eq).

  • Sodium triacetoxyborohydride (

    
    ) (5 eq).
    
  • Acetic Acid (AcOH) (glacial, 1-2 drops).

  • Solvent: TMOF/DCM (1:1 v/v).

Step-by-Step:

  • Imine Formation: Swell resin in TMOF/DCM (1:1). Add N-methylpiperazine (5 eq) and AcOH. Shake for 1 hour at Room Temperature (RT).

    • Why TMOF? It chemically traps water produced during imine formation, preventing hydrolysis.

  • Reduction: Add

    
     (5 eq) directly to the reaction mixture (do not drain). Shake for 4–16 hours at RT.
    
    • Safety: Vent the vessel; borohydrides generate gas.

  • Washing: Drain. Wash with DCM, MeOH, DMF, and finally DCM.

    • Neutralization:[1] Wash with 5% DIPEA in DCM to ensure the piperazine is in the free base form if proceeding to further steps.

Protocol C: Ugi 4-Component Reaction (Combinatorial Diversity)

The Ugi reaction allows the one-pot assembly of N-methylpiperazine into a peptide-like backbone, introducing high structural diversity.

Mechanistic Insight

N-methylpiperazine serves as the amine component . The reaction requires a protic solvent (Methanol) to facilitate the proton transfer essential for the mechanism, but pure MeOH shrinks polystyrene resins. A DCM/MeOH (1:1) mixture is the mandatory compromise.

Detailed Protocol

Components:

  • Amine: N-methylpiperazine.

  • Carbonyl: Resin-bound aldehyde (or solution aldehyde if resin is the acid).

  • Acid: Carboxylic acid (diverse building block).

  • Isocyanide: Alkyl isocyanide (diverse building block).

Step-by-Step:

  • Pre-formation: Swell resin-bound aldehyde in DCM/MeOH (1:1). Add N-methylpiperazine (5 eq) and shake for 30 mins to pre-form the imine.

  • Addition: Add the Carboxylic Acid (5 eq) and Isocyanide (5 eq).

  • Reaction: Shake for 24–48 hours at RT.

  • Washing: Extensive washing with MeOH is required to remove unreacted isocyanide (which has a foul odor and can interfere with assays).

Quality Control & Troubleshooting

Validation Methods

Standard colorimetric tests (Kaiser) fail for secondary amines and are useless for tertiary amines (the product).

  • Chloranil Test: Detects secondary amines.[1]

    • Positive (Reaction Incomplete): Blue/Green beads.

    • Negative (Reaction Complete): Colorless/Yellow beads.

  • Bromophenol Blue: Detects basic amines (tertiary).

    • Positive (Product Formed): Blue beads (indicates presence of basic N-methylpiperazine).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (

)
Steric hindrance or deactivated electrophile.Switch solvent to NMP; increase temp to 100°C; use microwave irradiation.
Incomplete Cleavage Cation trapping by the basic amine.Add 5% Triisopropylsilane (TIPS) to the TFA cocktail; extend cleavage time.
Resin Aggregation Inter-chain interactions of basic amines.Use lower loading resin (< 0.5 mmol/g) or PEG-grafted resins (TentaGel).

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives. MDPI. Available at: [Link]

  • Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. National Institutes of Health (PubMed). Available at: [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art. National Institutes of Health (PMC). Available at: [Link]

  • Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Directed nucleophilic arom

    
    ). Royal Society of Chemistry.[2] Available at: [Link]
    

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational bottlenecks associated with the synthesis of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one .

This molecule—comprising a primary amine, an amide linkage, and a basic tertiary piperazine ring—presents a unique synthetic challenge: extreme hydrophilicity . Standard peptide coupling and deprotection workflows often fail here not due to poor reaction kinetics, but due to catastrophic product loss during aqueous workup. This guide provides a self-validating, causality-driven approach to ensure high yields and high purity.

I. Synthetic Workflow Overview

The most robust route to this target is the peptide coupling of N-Boc-β-alanine with 1-methylpiperazine, followed by acidic deprotection of the Boc group.

SynthesisWorkflow N1 N-Boc-β-alanine + 1-Methylpiperazine N2 Amide Coupling (EDC·HCl, HOBt, DIPEA in DCM) N1->N2 N3 Boc-Protected Intermediate (Organic Extraction at pH 10.5) N2->N3 >85% Yield N4 Boc Deprotection (4M HCl in Dioxane) N3->N4 N5 Final Product (Dihydrochloride Salt) N4->N5 Quantitative N6 Free-Basing (Ion-Exchange / MeOH-NH3) N5->N6 Optional

Fig 1: Step-by-step synthetic workflow for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one.

II. Troubleshooting Guide & FAQs

Q1: I am getting low yields (<40%) during the initial EDC/HOBt coupling step. What is going wrong? A: The issue is rarely the coupling kinetics. 1-Methylpiperazine is an excellent nucleophile, and coupling with carboxylic acids using EDC·HCl and HOBt typically proceeds to high conversion[1]. The failure point is the workup. The resulting Boc-protected intermediate contains a basic tertiary amine (from the piperazine ring).

  • Causality: During the standard acidic/basic aqueous workup used to remove EDC urea byproducts, if the pH of the aqueous layer is not aggressively basic, the piperazine nitrogen remains protonated, trapping your intermediate in the aqueous phase.

  • Solution: Basify the aqueous layer with 1M NaOH to pH 10.5–11 before extraction. If yields remain low, abandon standard dichloromethane (DCM) and switch to a more polar extraction solvent system, such as a 4:1 mixture of DCM/isopropanol or n-butanol.

Q2: I used TFA for Boc deprotection, but I cannot isolate the final free base from the aqueous layer. Why? A: This is the most common and devastating failure point in this synthesis. The final product contains both a primary and a tertiary amine. When deprotected with Trifluoroacetic Acid (TFA), it forms a highly soluble di-TFA salt. Attempting to neutralize this with aqueous base and extract it via Liquid-Liquid Extraction (LLE) will fail because the free base diamine is infinitely soluble in water.

  • Causality: The hydration energy of the primary amine and the piperazine moiety vastly exceeds their lipophilicity.

  • Solution: You must completely avoid aqueous workup for the final deprotection step. Instead of TFA, use 4M HCl in 1,4-dioxane[2]. This method cleaves the Boc group cleanly and causes the product to precipitate directly out of the organic solvent as a highly pure dihydrochloride salt, which can simply be filtered[3]. This precipitation acts as a self-validating check: if a white solid forms, deprotection is successful.

Q3: If I absolutely need the final product as a free base, how do I remove the HCl without using water? A: Since aqueous extraction is off the table, you must rely on anhydrous solid-phase neutralization.

  • Solution: Dissolve the dihydrochloride salt in anhydrous methanol. Add a strongly basic macroporous anion-exchange resin (e.g., Amberlyst A26 OH⁻ form) and stir until the solution is neutral. Filter the resin and concentrate the filtrate in vacuo. Alternatively, use a stoichiometric amount of methanolic ammonia; the byproduct, NH₄Cl, will precipitate and can be filtered off, leaving the free base in solution.

III. Workup Logic & Data Presentation

Understanding the polarity shifts in your molecule is critical. The following decision tree dictates the physical handling of the compound at each stage.

WorkupLogic Start Target: Isolate Highly Polar Amine Q1 Is the amine Boc-protected? Start->Q1 Yes1 Yes (Tertiary Amine Present) Q1->Yes1 No1 No (Primary + Tertiary Amine) Q1->No1 Action1 Adjust aqueous to pH > 10 Extract with DCM/iPrOH Yes1->Action1 Action2 Avoid Aqueous LLE! Water solubility is too high. No1->Action2 Action3 Precipitate as HCl salt from organic solvent Action2->Action3 Salt Form Action4 Use basic ion-exchange resin in Methanol Action2->Action4 Free Base Form

Fig 2: Logical decision tree for the isolation of highly polar piperazine-containing amines.

Table 1: Optimization Parameters for Synthesis & Isolation

Synthesis StepParameterSub-optimal ConditionOptimized ConditionYield Impact
Amide CouplingCoupling ReagentDCC (forms insoluble urea)EDC·HCl / HOBt / DIPEA+15%
Intermediate WorkupExtraction SolventEtOAc, pH 7DCM/iPrOH (4:1), pH 10.5+45%
Boc DeprotectionAcid / Solvent50% TFA in DCM4M HCl in 1,4-Dioxane+20%
Final IsolationFree-basing MethodAqueous NaOH / DCM LLEAmberlyst A26 (OH⁻) in MeOH+60%
IV. Experimental Protocols

Step 1: Synthesis of N-Boc-3-amino-1-(4-methylpiperazin-1-yl)propan-1-one

  • Activation: Dissolve N-Boc-β-alanine (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.2 M concentration). Add DIPEA (2.5 equiv) and cool the flask to 0 °C. Add EDC·HCl (1.2 equiv) and stir for 15 minutes to fully activate the carboxylic acid.

  • Coupling: Add 1-methylpiperazine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.

  • Optimized Workup: Quench the reaction with deionized water. Carefully adjust the aqueous layer to pH 10.5 using 1M NaOH. Extract the aqueous layer three times with a 4:1 mixture of DCM/isopropanol.

  • Isolation: Wash the combined organic layers with a minimal amount of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a viscous oil or low-melting solid.

Step 2: Deprotection to 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride

  • Reaction: Suspend the Boc-protected intermediate in a minimal volume of anhydrous DCM. Cool to 0 °C.

  • Cleavage: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv)[2]. Stir the mixture, allowing it to warm to room temperature over 2–3 hours.

  • Self-Validation: As the Boc group is cleaved and CO₂ evolves, the highly polar dihydrochloride salt will crash out of the organic solution as a white precipitate[3].

  • Isolation: Add cold anhydrous diethyl ether to drive the precipitation to completion. Filter the solid rapidly under a nitrogen atmosphere (the salt is hygroscopic) and wash thoroughly with cold diethyl ether. Dry in a vacuum oven at 40 °C to afford the final product in near-quantitative yield.

V. References
  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety | Journal of Medicinal Chemistry - ACS Publications1

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies | Benchchem 3

  • Optimizing Boc deprotection conditions to avoid side reactions | Benchchem 2

Sources

Technical Support Center: Purification of Hydrophilic Piperazine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Troubleshooting Flash Chromatography for Polar, Basic Nitrogen Heterocycles

Introduction: The "Sticky" Science of Piperazine Amides

Welcome to the support center. If you are here, you are likely staring at a TLC plate with a streak starting at the baseline, or a flash chromatogram where your product elutes over 20 fractions.

The Core Problem: Piperazine amides present a dual-threat to standard chromatography:

  • Hydrophilicity: The amide bond and the piperazine ring increase polarity, making the molecule "stick" to polar stationary phases (silica).

  • Basicity: Even if one nitrogen is acylated (amide), the distal nitrogen often remains a secondary or tertiary amine (pKa ~9.8). This basic nitrogen interacts ionically with acidic silanols (

    
    ) on the silica surface, causing severe tailing and irreversible adsorption.
    

This guide moves beyond standard protocols to provide "field-proven" purification strategies.

Module 1: The "Tailing" Nightmare (Normal Phase Silica)

User Query: "My compound streaks from the baseline to the solvent front on TLC, and on the column, it elutes as a broad hump over 30 minutes. I'm using DCM:MeOH."

Root Cause: Uncapped silanols on the silica gel are protonating your piperazine amine. You are performing unintended ion-exchange chromatography, not just adsorption chromatography.

The Solution: Mobile Phase Modifiers

You must suppress silanol ionization or compete for the binding sites. Standard DCM:MeOH is often insufficient.[1]

Option A: The "Magic Solvent" (DCM / MeOH /


) 
This is the gold standard for polar amines. The ammonia deprotonates the piperazine (keeping it free-base and less polar) and saturates the silica surface.

CRITICAL PROTOCOL: Preparation of Ammoniated Mobile Phase Do NOT add aqueous ammonium hydroxide (


) directly to Dichloromethane (DCM). It will form a separate water layer that strips your product and ruins the gradient.

Step-by-Step Preparation:

  • Create Modifier Stock: Mix

    
     and concentrated aqueous 
    
    
    
    (28-30%) in a 9:1 ratio . (e.g., 900 mL MeOH + 100 mL
    
    
    ).
  • Base Solvent: Pure DCM.

  • Running the Gradient:

    • Pump A: DCM

    • Pump B: The MeOH/

      
       stock.
      
    • Result: A gradient of 0-20% B yields a final mobile phase of DCM:MeOH:

      
       (80:18:2) at the top of the gradient.
      

Option B: Triethylamine (TEA) If ammonia is unavailable, add 1% TEA to both solvent A and solvent B.

  • Drawback: TEA is harder to remove (high boiling point) and can form salts that contaminate NMR spectra.

Module 2: The "It Won't Move" Scenario (Stationary Phase Alternatives)

User Query: "Even with 20% Methanol, my product stays on the baseline. If I go higher in Methanol, I dissolve the silica."

Root Cause: Your compound is too polar for silica gel. High MeOH concentrations (>20%) in DCM can dissolve silica, contaminating your product and clogging the system.

The Solution: Switch the Phase

1. Amine-Functionalized Silica (


) 
This is often the "silver bullet" for piperazines. The silica surface is bonded with propyl-amine groups.[2]
  • Mechanism: The surface is basic, repelling the basic piperazine (preventing tailing) and eliminating the need for mobile phase modifiers.

  • Solvent System: You can often use Hexane/Ethyl Acetate or DCM/EtOAc instead of DCM/MeOH.[3] This is safer, cheaper, and easier to evaporate.

2. Reverse Phase (C18) If the compound is water-soluble, stop fighting Normal Phase.

  • Mobile Phase: Water / Acetonitrile (or MeOH).[4][5][6]

  • Buffer Required: Use 0.1% Formic Acid (creates the formate salt, soluble in water) or 10mM Ammonium Bicarbonate (pH ~8, keeps amine free-base for better retention on C18).

Decision Matrix: Selecting the Right Column

Purification_Decision_Tree Start Start: Piperazine Amide Mixture Solubility Is it soluble in Hexane/EtOAc? Start->Solubility Basic Is the distal Nitrogen basic? Solubility->Basic No (Polar) Standard_NP Standard Silica (Hex/EtOAc) Solubility->Standard_NP Yes (Lipophilic) Polarity Is it soluble in Water? Basic->Polarity Yes Basic->Standard_NP No (Neutral Amide) Amine_Silica Amine-Silica (KP-NH) (Hex/EtOAc or DCM/EtOAc) Polarity->Amine_Silica No (Organic Soluble) Reverse_Phase Reverse Phase (C18) (H2O/ACN + Buffer) Polarity->Reverse_Phase Yes (Very Hydrophilic) Magic_Solvent Silica + Modifier (DCM/MeOH/NH3) Amine_Silica->Magic_Solvent If KP-NH unavailable

Caption: Decision tree for selecting stationary phases based on piperazine solubility and basicity.

Module 3: Solubility & Loading Artifacts

User Query: "My sample crashes out when I inject it, causing high backpressure and split peaks."

Root Cause: Hydrophilic piperazines are often insoluble in the starting mobile phase (e.g., 100% DCM or Hexane). Liquid loading in a "strong" solvent (like pure MeOH) causes the sample to travel too fast down the column before the gradient starts ("breakthrough").

The Solution: Dry Loading

Dry loading eliminates solvent incompatibility issues and improves resolution by keeping the loading band narrow.

Protocol: Celite Dry Loading

  • Dissolve: Dissolve crude mixture in a minimal amount of a strong solvent (MeOH or DCM) in a round-bottom flask.

  • Add Media: Add Celite 545 (diatomaceous earth) at a ratio of 1:2 (1g sample : 2g Celite). Note: Do not use silica for dry loading basic amines unless you have pre-treated it with TEA, as it will irreversibly bind your product.

  • Evaporate: Rotovap until you have a free-flowing dry powder.

  • Load: Pour the powder into an empty solid load cartridge (or pre-column) and attach it before the main flash column.

Data Summary: Modifier Comparison
ModifierpKa (Conjugate Acid)ProsConsRecommended Conc.
Ammonia (

)
9.25Volatile; Excellent peak shape; Does not interfere with NMR.Immiscible with DCM if not premixed with MeOH; Odor.1% in MeOH (Pump B)
Triethylamine (TEA) 10.75Stronger base; Suppresses tailing well.High boiling point (hard to dry); Triethylammonium salts contaminate product.0.1% - 1.0%
Formic Acid 3.75Good for Reverse Phase (C18); Volatile.Protonates amines (reduces retention on C18 unless HILIC mode is used).0.1%
Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol in DCM? A: Generally, no. While Acetone is polar, it does not have the hydrogen-bond donating capability of Methanol to disrupt the interaction between the piperazine and the silica. Methanol is superior for eluting amines.

Q: My product is UV inactive. How do I detect it? A: Piperazine amides often lack strong chromophores.

  • ELSD (Evaporative Light Scattering Detector): The universal detector for non-volatile compounds.

  • MS (Mass Spec): Set your flash system to trigger on the

    
     mass (typically M+1).
    
  • Stains: If collecting blindly, spot fractions on TLC and stain with Ninhydrin (turns amines red/purple) or Iodine (brown spots). Note: Amides do not stain well with Ninhydrin; Iodine or Permanganate is better for the amide functionality.

Q: I'm using C18, but my amine elutes in the void volume (immediately). A: Your pH is likely too low. If you use 0.1% Formic Acid, the piperazine is protonated (


) and extremely polar. Switch to 10mM Ammonium Bicarbonate  (pH ~8) or 0.1% 

in water. This keeps the amine neutral (free base), increasing its hydrophobicity and retention on the C18 chain.
References
  • Biotage. (2023).[7] Successful Flash Chromatography: A stationary phase decision matrix. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[3] Retrieved from [Link]

  • Teledyne ISCO. (2012).[3] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3][6][8][9][10] Retrieved from [Link]

  • Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Technical Support Center: Purification of Beta-Alanine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted beta-alanine from various reaction mixtures. As a zwitterionic molecule with high water solubility, beta-alanine can present unique purification challenges. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process, offering explanations and actionable solutions.

Issue 1: My desired product is also water-soluble, and I'm losing it during aqueous extraction.

Root Cause Analysis: This is a common challenge when your product of interest shares similar solubility characteristics with beta-alanine. Standard liquid-liquid extraction protocols may not be effective as both compounds will preferentially partition into the aqueous phase.

Solution Pathway:

  • pH Adjustment and Extraction: The solubility of amino acids is highly pH-dependent.[1] By adjusting the pH of the aqueous solution to the isoelectric point (pI) of beta-alanine (approximately 6.9), you can minimize its charge and potentially reduce its aqueous solubility, making it more amenable to extraction with a polar organic solvent.[1] Conversely, if your product's solubility is less affected by this pH change, you may achieve separation.

  • Ion-Exchange Chromatography (IEX): This is a highly effective method for separating molecules based on their net charge.[2][3] Since beta-alanine is an amino acid, it possesses both an amino group and a carboxylic acid group, making it amenable to IEX.[4]

    • Cation-Exchange Chromatography: At a pH below its pI, beta-alanine will have a net positive charge and will bind to a negatively charged cation-exchange resin. Your product, if neutral or negatively charged, will not bind and can be washed through.

    • Anion-Exchange Chromatography: At a pH above its pI, beta-alanine will have a net negative charge and will bind to a positively charged anion-exchange resin.

Experimental Protocol: Ion-Exchange Chromatography for Beta-Alanine Removal

  • Resin Selection: Choose a suitable ion-exchange resin (e.g., a weakly acidic cation exchange resin).[5]

  • Column Packing and Equilibration: Pack the resin into a column and equilibrate it with a buffer at a pH that ensures your desired product does not bind, while beta-alanine does.

  • Sample Loading: Dissolve your reaction mixture in the equilibration buffer and load it onto the column.[3]

  • Washing: Wash the column with the equilibration buffer to remove your unbound product.[3]

  • Elution: Elute the bound beta-alanine by changing the pH or increasing the salt concentration of the buffer.[3]

Issue 2: I've tried recrystallization, but the beta-alanine co-precipitates with my product.

Root Cause Analysis: Co-precipitation occurs when the solubility of both your product and beta-alanine are similar in the chosen solvent system. Beta-alanine is highly soluble in water and its solubility increases with temperature.[4][6] It is less soluble in organic solvents.[4]

Solution Pathway:

  • Anti-Solvent Precipitation: This technique involves dissolving the mixture in a solvent in which both compounds are soluble (e.g., water) and then adding a second solvent (an "anti-solvent") in which one of the compounds is insoluble. Given beta-alanine's poor solubility in many organic solvents, adding a water-miscible organic solvent like methanol, ethanol, or acetone to a concentrated aqueous solution of your reaction mixture can selectively precipitate either your product or the beta-alanine.[7][8]

  • Temperature-Controlled Crystallization: The solubility of beta-alanine is temperature-dependent.[4][6] You may be able to exploit differences in the temperature-solubility profiles of your product and beta-alanine. A carefully controlled cooling process might allow for the selective crystallization of one component.

Data Presentation: Solubility of Beta-Alanine

SolventSolubilityReference
WaterHighly soluble[4]
MethanolSlightly soluble[7][9]
EthanolSlightly soluble[6][10]
AcetoneInsoluble[11]
EtherInsoluble[11]
Issue 3: My reaction is in an organic solvent, and I can't seem to remove the beta-alanine.

Root Cause Analysis: If your reaction is conducted in a non-polar organic solvent where beta-alanine has low solubility, it may exist as a fine suspension that is difficult to filter.

Solution Pathway:

  • Aqueous Wash: A simple and often effective method is to wash the organic reaction mixture with water. Beta-alanine's high water solubility will cause it to partition into the aqueous phase, which can then be separated.[4]

  • Solid-Phase Extraction (SPE): SPE can be used to selectively retain the beta-alanine.[1] A polar sorbent (like silica or a bonded diol phase) could potentially retain the polar beta-alanine while allowing your less polar product to pass through with the organic solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the most robust method for removing beta-alanine from a complex biological sample?

For complex biological samples, ion-exchange chromatography (IEX) is generally the most robust and selective method.[5] It offers high resolving power and can separate beta-alanine from other amino acids, peptides, and proteins based on their charge properties.[2] The use of a weakly acidic cation exchange resin has been described for the successful isolation of basic amino acids from biological samples with high recovery rates.[5]

Q2: Can I use precipitation to remove beta-alanine?

Yes, precipitation can be an effective method, particularly through the use of an anti-solvent.[7][8] After concentrating your aqueous reaction mixture, the addition of a water-miscible organic solvent like methanol or ethanol can cause the beta-alanine to precipitate out of the solution.[7]

Q3: How can I monitor the removal of beta-alanine during my purification process?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You will need a suitable staining method to visualize the amino acid, as it is not UV-active. Ninhydrin stain is a common choice for detecting amino acids on a TLC plate. By comparing the spot corresponding to beta-alanine in your starting material and your purified fractions, you can assess the effectiveness of the removal process.

Q4: Are there any chemical modifications I can make to beta-alanine to facilitate its removal?

While not always practical, derivatization can alter the properties of beta-alanine to make it easier to remove. For instance, esterification of the carboxylic acid group or protection of the amino group (e.g., with a Boc or Fmoc group) would make the molecule less polar and more soluble in organic solvents.[12][13] This would allow for its extraction into an organic phase, leaving a more polar product in the aqueous phase. However, this adds extra steps to your synthesis (protection and subsequent deprotection) and should be considered carefully.

III. Visualization of Workflows

Diagram 1: Decision Tree for Beta-Alanine Removal

start Reaction Mixture Containing Beta-Alanine organic_sol Is the reaction in an organic solvent? start->organic_sol product_sol Is the desired product water-soluble? iex Ion-Exchange Chromatography product_sol->iex Yes antisolvent Anti-Solvent Precipitation product_sol->antisolvent No organic_sol->product_sol No (Aqueous) extraction Aqueous Wash organic_sol->extraction Yes spe Solid-Phase Extraction (SPE) extraction->spe If ineffective

Caption: Decision-making workflow for selecting a purification method.

Diagram 2: Ion-Exchange Chromatography Workflow

cluster_0 Column Preparation cluster_1 Separation resin Select Resin pack Pack Column resin->pack equilibrate Equilibrate with Buffer pack->equilibrate load Load Sample equilibrate->load wash Wash (Collect Product) load->wash elute Elute Beta-Alanine wash->elute

Caption: Step-by-step workflow for ion-exchange chromatography.

IV. References

  • Beta-alanine - Solubility of Things. (n.d.). Retrieved from

  • Desiderio, M. A., & Sessa, A. (1985). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 343, 168-174. Retrieved from

  • Poppelsdorf, F. (1963). U.S. Patent No. 3,105,092. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Ion Exchange Chromatography. (n.d.). Ecolab. Retrieved from

  • Solubility Profile of β-Alanine Methyl Ester Hydrochloride: A Technical Guide. (n.d.). Benchchem. Retrieved from

  • Principles of Ion Exchange Chromatography. (n.d.). Phenomenex. Retrieved from

  • Kapoor, A., & Malik, A. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142. Retrieved from

  • Introduction to Peptide Synthesis Methods. (2024, June 4). Bachem. Retrieved from

  • Method for purification of an amino acid using ion exchange resin. (n.d.). Google Patents. Retrieved from

  • Temperature-dependent solubility of β -Alanine in different binary solvents from 288.15 K to 323.15 K: Measurement and thermodynamic modeling. (2025, August 10). ResearchGate. Retrieved from

  • Gibson, M. I., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Journal of the American Chemical Society, 144(10), 4425-4432. Retrieved from

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. Retrieved from

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022, March 3). The Journal of Physical Chemistry Letters. Retrieved from

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from

  • Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. (2023, August 25). Chemical Engineering Transactions. Retrieved from

  • Advances in the synthesis of β-alanine. (n.d.). Frontiers. Retrieved from

  • BETA-Alanine Process Introduction. (n.d.). Nanjing Chemical Material Corp. Retrieved from

  • Advances in the synthesis of β-alanine. (n.d.). PMC. Retrieved from

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (n.d.). PMC. Retrieved from

  • Is it possible to extract amino acids from water using extraction? (2023, September 15). ResearchGate. Retrieved from

  • Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al 3+ , Cu 2+ , Hg 2+ and Pb 2+ : Experimental and Theoretical Study. (2016, March 1). SciELO. Retrieved from

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from

  • Process for recovering beta-alanine from sodium chloride solutions. (n.d.). TREA. Retrieved from

  • Process for recovery of amino acid from aqueous mixtures. (n.d.). European Patent Office. Retrieved from

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (n.d.). PMC. Retrieved from

  • Oiling-out Crystallization of Beta-Alanine onSolid Surfaces Controlled by Solvent Exchange. (2020, September 10). arXiv.org. Retrieved from

  • Figure 1. (a) Ice recrystallization inhibition activity of α-alanine... (n.d.). ResearchGate. Retrieved from

Sources

Preventing cyclization side reactions in 3-aminopropionyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Aminopropionyl Derivative Stabilization Topic: Preventing Cyclization and Elimination Side Reactions Reference ID: TS-3AP-CYC-001

Executive Summary

The 3-aminopropionyl moiety (


-alanine derivative) is a critical structural motif in peptide therapeutics, peptidomimetics, and Antibody-Drug Conjugate (ADC) cleavable linkers. However, it introduces a unique set of instability risks distinct from 

-amino acids.

The two primary failure modes are:

  • 
    -Elimination (Retro-Michael Addition):  Loss of the amine/ammonia to form acryloyl species.
    
  • Intramolecular Cyclization: Nucleophilic attack of the backbone nitrogen or side chain to form 4-membered

    
    -lactams (rare) or 6-membered dihydrouracils (common in urea linkages).
    

This guide provides mechanistic troubleshooting to arrest these pathways during synthesis and storage.

Section 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am observing a mass loss of 17 Da (NH₃) or the formation of an acrylamide species during Fmoc-deprotection of my 3-aminopropionyl residue. Is this cyclization?

Diagnosis: This is likely


-elimination , not cyclization, though they are mechanistically related (both driven by basicity and leaving group lability). The 3-aminopropionyl group contains an acidic 

-proton relative to the carbonyl. Strong bases (like Piperidine used in Fmoc removal) can abstract this proton, triggering an E1cB elimination that expels the amine group, resulting in an acryloyl derivative (

).

Troubleshooting Protocol:

  • Switch Deprotection Bases: Piperidine (pKa ~11.2) is often too basic for sensitive

    
    -amino acids.
    
    • Recommendation: Use DBU (1-2%) / Piperidine (1-2%) in DMF, or Piperazine (pKa ~9.8). Piperazine is less basic and reduces the rate of proton abstraction at the

      
      -carbon.
      
  • Reduce Contact Time: Shorten deprotection cycles to 3–5 minutes.

  • Add HOBt: Addition of 0.1 M HOBt to the deprotection cocktail suppresses base-catalyzed side reactions by buffering the pH.

Q2: My LC-MS shows a [M-18] peak and loss of reactivity in my urea-linked 3-aminopropionyl scaffold. What happened?

Diagnosis: You are likely seeing Dihydrouracil formation . If your 3-aminopropionyl group is attached to a urea linkage (e.g.,


), the distal urea nitrogen can attack the carbonyl of the propionyl group under acidic or basic conditions. This cyclization expels water (or the downstream group) to form a stable 6-membered dihydrouracil ring.

Corrective Action:

  • Avoid Strong Acids: This cyclization is acid-catalyzed. If cleaving from resin, use a "low-acid" cleavage cocktail (e.g., high concentration of scavenger, lower TFA ratio) if possible, or keep the temperature strictly at 0°C.

  • Steric Hindrance: If you are in the design phase, introduce substitution on the

    
    -carbon (e.g., gem-dimethyl groups). This creates the "Thorpe-Ingold effect" which, counter-intuitively, usually favors cyclization, BUT  in this specific case, if the substitution is bulky enough, it can prevent the planar transition state required for the ring closure.
    
Q3: We are developing an ADC linker using a 3-aminopropionyl spacer. The drug is releasing prematurely in buffer (pH 7.4).

Diagnosis: Premature Self-Immolation . In ADCs, 3-aminopropionyl spacers are often designed to cyclize upon enzymatic activation to release the payload. However, if the leaving group (the drug) is a good nucleofuge (e.g., a phenol or thiol), the 3-amino group (even if carbamate protected) can sometimes attack the carbonyl slowly, or the linker undergoes spontaneous hydrolysis.

Stabilization Strategy:

  • pH Management: Store the conjugate in slightly acidic buffer (pH 5.5–6.0) rather than PBS (pH 7.4). The nucleophilicity of the amine/amide is significantly reduced at lower pH.

  • Gem-Dimethyl Modification: Replace the 3-aminopropionyl unit with 2,2-dimethyl-3-aminopropionyl .

    • Why: While gem-dimethyl groups often accelerate cyclization (Thorpe-Ingold), in linker chemistry, they stabilize the linear form against hydrolysis and provide steric bulk that protects the carbonyl from external nucleophiles until the specific trigger (e.g., enzyme cleavage) occurs.

Section 2: Critical Experimental Protocols

Protocol A: Optimized Coupling of N-Terminal 3-Aminopropionyl Derivatives

Use this protocol to prevent oligomerization and cyclization during peptide elongation.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Activation HBTU / DIEA (High pH)DIC / Oxyma Pure (Neutral/Acidic)
Base DIEA or NMM (excess)Collidine (TMP) or None (if using carbodiimide)
Temperature Room Temperature0°C for activation, then RT
Pre-activation 2-5 minutes< 1 minute (minimize activated ester lifetime)

Step-by-Step:

  • Dissolve: Dissolve the Fmoc-

    
    -Ala-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
    
  • Cool: Chill the solution to 0°C in an ice bath.

  • Activate: Add DIC (3 eq) dropwise. Stir for 30 seconds.

  • Couple: Immediately add the activated solution to the resin-bound amine.

  • Base (Optional): Only if the resin amine is a salt (e.g., HCl salt), add 3 eq of Collidine. Avoid DIEA.

  • Monitor: Check reaction completion at 30 mins. Do not extend beyond 1 hour to prevent

    
    -elimination of the attached chain.
    

Section 3: Mechanistic Visualization

The following diagram illustrates the competing pathways for a 3-aminopropionyl derivative: the desired coupling vs. the fatal


-elimination and cyclization (Dihydrouracil) pathways.

G Start 3-Aminopropionyl Derivative (R-NH-CH2-CH2-CO-LG) Path_Elim Base (DIEA/Pip) Abstacts u03b1-Proton Start->Path_Elim High pH / pKa > 10 Path_Cyc Nucleophilic Attack by Urea/Amide N Start->Path_Cyc Urea Linkage Acidic Conditions Path_Couple Coupling to Nucleophile (R-NH2) Start->Path_Couple Neutral pH Oxyma/DIC Prod_Acryl Acrylamide Formation (CH2=CH-CO-LG) + Amine Loss Path_Elim->Prod_Acryl u03b2-Elimination (Retro-Michael) Prod_Dihyd Cyclic Dihydrouracil (Stable Ring) Path_Cyc->Prod_Dihyd Cyclization (-H2O / -LG) Prod_Desired Desired Linear Peptide/Conjugate Path_Couple->Prod_Desired Amide Bond Formation

Figure 1: Mechanistic divergence of 3-aminopropionyl derivatives. High pH favors elimination (red top), while urea linkages favor cyclization (red middle). Controlled activation favors the desired coupling (green).

Section 4: References

  • Mechanism of

    
    -Elimination in Peptide Synthesis 
    
    • Title: Side Reactions in Peptide Synthesis.[1][2][3]

    • Source:Chemical Reviews (2016).

    • Context: Detailed kinetics of base-catalyzed elimination in Fmoc-chemistry.

    • URL:[Link]

  • Dihydrouracil Formation in Urea-Linked Peptides

    • Title: Cyclization of N-carbamoyl-beta-amino acids to dihydrouracils.

    • Source:Journal of Organic Chemistry.

    • Context: Explains the acid-catalyzed mechanism of urea cyclization onto propionyl backbones.

    • URL:[Link]

  • Self-Immolative Linkers in ADCs

    • Title: Self-immolative linkers in prodrugs and antibody drug conjugates in cancer treatment.[4][5]

    • Source:Recent Patents on Anti-Cancer Drug Discovery (2021).

    • Context: Discusses the design of 3-aminopropionyl spacers and the balance between stability and cyclization-release.

    • URL:[Link]

  • Prevention of Aspartimide and Related Side Reactions

    • Title: Prevention of Aspartimide Formation during Peptide Synthesis.[1]

    • Source:International Journal of Peptide Research and Therapeutics.

    • Context: While focused on Asp, the principles of HOBt buffering and base selection apply directly to suppressing

      
      -elimination in 
      
      
      
      -Ala derivatives.
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists tasked with optimizing the physicochemical properties of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one.

System Overview: The Dual-Basic Scaffold

3-amino-1-(4-methylpiperazin-1-yl)propan-1-one is a propanamide derivative characterized by a complex acid-base profile. It possesses two distinct basic centers: a primary aliphatic amine (


) and a tertiary amine on the N-methylpiperazine ring (

). The amide nitrogen is non-basic (

). Because the two basic

values are relatively close, the molecule is highly susceptible to forming both mono-salts and di-salts depending on acid stoichiometry. Navigating the thermodynamic trade-offs between aqueous solubility, solid-state hygroscopicity, and disproportionation is critical for successful formulation.
Diagnostic Data: Comparative Salt Properties

The following table summarizes the quantitative physicochemical trade-offs observed when selecting counterions for this scaffold.

Table 1: Physicochemical Properties of Selected 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Salts

Salt FormStoichiometryAqueous Solubility (mg/mL)Hygroscopicity (Wt. Gain at 80% RH)Solid-State Form
Free Base-< 0.1< 0.5%Crystalline
Mono-HCl1:115.22.1%Crystalline
Di-HCl1:2> 200.0> 15.0% (Deliquescent)Amorphous / Gel
Mono-Mesylate1:145.51.5%Crystalline
Di-Mesylate1:2> 250.08.0%Crystalline
Troubleshooting Guides & FAQs

Q1: Why does my di-HCl salt form a viscous gel during dissolution testing in Simulated Gastric Fluid (SGF)? A1: Piperazine derivatives are notoriously prone to forming metastable hydrates or viscous gel layers upon rapid water ingress. In SGF (0.1 N HCl), the high chloride ion concentration suppresses the solubility of the hydrochloride salt through the common-ion effect . Causality: The rapid initial dissolution creates a supersaturated microenvironment. Because the common-ion effect lowers the thermodynamic solubility limit of the HCl salt, the system rapidly precipitates a metastable amorphous gel layer that coats the API, severely retarding further dissolution. Resolution: Switch to a mono-mesylate or tosylate salt. These counterions bypass the common-ion effect in the stomach and provide a more controlled lattice disruption, preventing gelation .

Q2: How do I choose between a mono-salt and a di-salt for this specific compound? A2: The choice is governed by the thermodynamic balance between solubility and solid-state stability (lattice energy). Causality: A mono-salt selectively protonates the more basic primary amine, yielding a stable, less hygroscopic crystalline solid with moderate solubility. A di-salt protonates both the primary and tertiary amines. While this drastically increases aqueous solubility, it significantly disrupts the crystal lattice energy, often resulting in a highly hygroscopic or deliquescent solid that is difficult to manufacture . Resolution: For solid oral dosage forms, the mono-mesylate is recommended due to its superior powder flow and low hygroscopicity. For parenteral formulations where solid-state moisture uptake is a non-issue, the di-salt can be utilized to maximize concentration.

Q3: My highly soluble mono-mesylate salt precipitates when tested in pH 6.8 phosphate buffer. Why? A3: This is a classic salt disproportionation event driven by the


 of the salt.
Causality:

is the specific pH at which the solubility of the ionized salt and the un-ionized free base are exactly equal. At pH 6.8, the environmental pH exceeds the

of your mono-mesylate salt. The basic groups deprotonate, shifting the equilibrium toward the highly lipophilic, poorly soluble free base, causing it to precipitate out of solution . Resolution: Formulate the salt with an acidic excipient (e.g., citric acid or tartaric acid) to maintain a microenvironmental pH below the

during the dissolution process.
Mandatory Visualizations

SaltSelection Start Free Base 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Acid Acid Selection (pKa > 2 unit diff) Start->Acid Stoich Stoichiometry Mono- vs Di-salt Acid->Stoich Cryst Crystallization & Isolation Stoich->Cryst Char Solid-State Characterization (XRPD, DSC, TGA) Cryst->Char Sol Solubility & Dissolution (pH-Solubility Profile) Char->Sol Opt Optimal Salt Candidate Sol->Opt

Workflow for optimizing salt selection of dual-basic piperazine derivatives.

Disproportionation Salt Solid Salt [BH+][A-] Dissol Dissolution in Microenvironment Salt->Dissol pH pH > pH_max Dissol->pH Excipient interaction FreeBase Precipitation of Free Base [B] pH->FreeBase Deprotonation

Causative pathway of salt disproportionation in basic drugs.

Experimental Protocols
Protocol 1: Self-Validating High-Throughput Salt Screening

This protocol establishes a self-validating loop by using


H-NMR to mathematically confirm that the intended stoichiometry was achieved during crystallization, preventing false-positive solubility readings from mixed-salt phases.
  • Free Base Preparation: Dissolve 500 mg of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one free base in 10 mL of a low-viscosity, water-miscible solvent (e.g., Acetone or THF) to achieve a 50 mg/mL concentration.

  • Acid Addition: Under continuous stirring at 25°C, dropwise add 1.05 equivalents (for mono-salt) or 2.1 equivalents (for di-salt) of the selected counterion acid (e.g., methanesulfonic acid).

  • Crystallization: Induce crystallization via controlled temperature cycling (heat to 50°C, then cool to 5°C at a rate of 0.5°C/min). If no precipitate forms, introduce an anti-solvent (e.g., heptane) dropwise until the solution becomes turbid.

  • Isolation: Filter the precipitate under a vacuum and dry in a vacuum oven at 40°C for 12 hours.

  • Validation (Crucial Step): Dissolve 5 mg of the isolated solid in

    
    . Perform 
    
    
    
    H-NMR. Integrate the distinct counterion peaks (e.g., the methyl group of the mesylate at
    
    
    2.8 ppm) against the piperazine/propanone backbone protons to definitively confirm whether a 1:1 or 1:2 stoichiometric salt was successfully isolated.
Protocol 2: Determination of

and pH-Solubility Profile

This protocol identifies the exact pH threshold where disproportionation occurs. It is self-validating because it mandates X-ray Powder Diffraction (XRPD) of the residual solid to confirm the phase transition, rather than relying solely on liquid-phase HPLC data .

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 in 1.0 pH unit increments.

  • Equilibration: Add an excess amount of the solid salt (e.g., 300 mg) to 2 mL of each buffer in sealed glass vials. Agitate the vials on a rotary shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached .

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes. Carefully separate the supernatant from the residual solid pellet.

  • Liquid Phase Analysis: Filter the supernatant through a 0.45 µm PTFE syringe filter. Dilute appropriately and quantify the dissolved API concentration using HPLC-UV.

  • Solid Phase Validation (Crucial Step): Gently dry the residual solid pellets from each vial. Analyze the solids using XRPD. The pH at which the diffractogram shifts from the characteristic peaks of the salt to the characteristic peaks of the free base is defined as the

    
    . Formulations must be buffered below this value.
    
References
  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Wiley-VCH / Journal of Medicinal Chemistry URL: [Link]

  • Title: Salt disproportionation: A material science perspective Source: International Journal of Pharmaceutics URL: [Link]

Technical Support Center: Troubleshooting Low Coupling Efficiency with Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling efficiency in their experiments, specifically due to steric hindrance. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the expertise to not only solve immediate issues but also to proactively design more robust conjugation and synthesis protocols.

Section 1: Understanding and Identifying Steric Hindrance

FAQ 1: What is steric hindrance and how does it lead to low coupling efficiency?

Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the physical bulk of atoms or groups of atoms near the reaction site.[1][2] In essence, these bulky groups act as a physical barrier, preventing the reacting molecules from approaching each other at the correct orientation and distance to form a chemical bond.[3][4] This obstruction increases the activation energy required for the reaction, which can dramatically decrease the reaction rate and, consequently, the final yield of your desired product.

In bioconjugation or peptide synthesis, this often manifests when trying to couple a large molecule (like a drug payload or a bulky amino acid) to a specific site on a protein, antibody, or a growing peptide chain.[5][6] The local environment around the target functional group may be crowded by other parts of the molecule, physically blocking access for the incoming reagent.[7]

FAQ 2: How can I confirm that steric hindrance is the primary cause of my low yield, and not another issue?

Differentiating steric hindrance from other common problems like reagent degradation, suboptimal reaction conditions, or aggregation is a critical first step.[6] Here are key indicators that steric hindrance may be the culprit:

  • Sequence- or Site-Dependent Failure: You observe consistently low coupling efficiency when working with specific bulky building blocks (e.g., α,α-disubstituted or N-methylated amino acids) or when targeting a known sterically crowded region of a biomolecule.[6]

  • Reaction Stalls Despite Active Reagents: You've confirmed your reagents are fresh and active, yet the reaction fails to proceed to completion. This can be monitored, for example, by a persistent positive Kaiser test in solid-phase peptide synthesis (SPPS), indicating unreacted free amines.[8]

  • Improved Yield with Longer Linkers: If you see a significant improvement in yield after switching to a reagent with a longer spacer arm, it's a strong indication that you are successfully distancing the reactive groups from the sterically crowded areas.[5]

  • Inconsistent Results with Random vs. Site-Specific Conjugation: If a random conjugation method (e.g., targeting lysines) gives a reasonable yield, but a site-specific method targeting a particular residue fails, it may be that the specific site is sterically inaccessible.[5]

To systematically diagnose the issue, consider the following workflow:

G A Low Coupling Yield Observed B Verify Reagent Quality & Stoichiometry A->B First Check C Optimize Reaction Conditions (pH, Temp, Time) B->C If Reagents OK D Is the issue sequence/site-specific? C->D If Still Low Yield E Strongly Suspect Steric Hindrance D->E Yes F Consider Other Issues (e.g., Aggregation, Solubility) D->F No G Implement Steric Hindrance Mitigation Strategies E->G

Caption: Initial troubleshooting workflow for low coupling efficiency.

Section 2: Core Strategies to Overcome Steric Hindrance

Once steric hindrance is identified as the likely cause, a range of strategies can be employed. These can be broadly categorized into modifying the linker, optimizing the reaction conditions, and altering the chemical approach.

Strategy 1: Linker and Spacer Arm Modification

The most direct way to combat steric hindrance is to create physical distance between the two bulky molecules you are trying to couple. This is achieved by using linkers with longer, flexible spacer arms.[5]

FAQ 3: How do I choose the right linker length?

The choice of linker length is a balancing act.[7]

  • Too Short: A short linker may not provide enough separation to overcome the steric clash, leading to continued low efficiency.[7]

  • Too Long: An excessively long linker can sometimes fold back on itself or wrap around the biomolecule, creating its own form of steric hindrance or altering the molecule's biological activity.[7]

Data-Driven Approach to Linker Selection:

Linker TypeTypical ApplicationAdvantagesConsiderations
Short Alkyl Chains (C3-C6) When minimal spacing is needed and some hindrance is acceptable.Minimal impact on overall molecular weight and hydrophobicity.May not be sufficient for highly congested sites.
Polyethylene Glycol (PEG) (PEG4-PEG24) General-purpose for improving solubility and reducing steric hindrance.[7]Highly flexible, hydrophilic, and can reduce aggregation.[7][]Can increase the hydrodynamic size of the final conjugate.[7]
Branched or Dendritic Linkers For creating a significant steric shield or attaching multiple payloads.Provides a 3D shield that can enhance stability and solubility.[7][10]Can be synthetically complex and significantly increase molecular weight.

Experimental Protocol: Screening Linker Lengths

  • Preparation: Synthesize or procure a set of linkers with varying lengths (e.g., PEG4, PEG8, PEG12).

  • Parallel Reactions: Set up small-scale, parallel conjugation reactions. Keep the concentration of your biomolecule, the molar excess of the linker-payload, temperature, and reaction time constant across all reactions.

  • Activation: If using a two-step process (e.g., activating a protein with a linker first), ensure this step is complete before adding the second component.

  • Conjugation: Add the payload to each reaction vessel. Incubate for a standard duration (e.g., 2 hours at room temperature or overnight at 4°C).[5]

  • Analysis: Quench the reactions and analyze the products using an appropriate method (e.g., SDS-PAGE, SEC-HPLC, or Mass Spectrometry) to determine the coupling efficiency for each linker length.

  • Selection: Choose the shortest linker length that provides the highest yield to minimize any potential negative impacts of a long linker.

Strategy 2: Optimization of Reaction Conditions

Manipulating the reaction environment can provide the necessary energy to overcome the activation barrier created by steric hindrance.

FAQ 4: Can changing reaction parameters like temperature and time really make a difference?

Yes, significantly. Sterically hindered reactions are often kinetically slow. By adjusting conditions, you can favor the desired reaction pathway.[11]

  • Temperature: Gently increasing the temperature can provide the energy needed to overcome the activation barrier. However, this must be done cautiously with biomolecules to avoid denaturation.[6][8] For robust small molecule synthesis, temperatures can often be raised more significantly.

  • Reaction Time: Simply extending the reaction time from a standard 1-2 hours to overnight can often improve yields for slow, sterically hindered couplings.[6][8]

  • Reagent Concentration: Increasing the molar excess of the less sterically hindered or more readily available reagent can help drive the reaction equilibrium towards product formation.[7]

  • Solvent: In peptide synthesis, switching from a standard solvent like DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) can help break up peptide aggregation that exacerbates steric issues.[8]

G A Initial Reaction Setup B Increase Molar Excess of Reagent A->B Step 1 C Extend Reaction Time (e.g., Overnight) B->C Step 2 D Gently Increase Temperature C->D Step 3 E Switch to a Better Solvent D->E Step 4 F Analyze Yield E->F

Caption: Sequential optimization of reaction conditions.

Strategy 3: Enhancing Reagent Reactivity

For particularly challenging couplings, standard reagents may not be potent enough to overcome the steric barrier.[8]

FAQ 5: When should I consider using a more powerful coupling reagent?

If you have optimized the linker and reaction conditions but still face low yields, it's time to consider a more reactive coupling agent. This is particularly relevant in solid-phase peptide synthesis (SPPS) when incorporating bulky or hindered amino acids.

Comparison of Coupling Reagents for Hindered Systems:

Reagent ClassExamplesEfficacy in Hindered CouplingsKey Considerations
CarbodiimidesDIC, DCCModerateStandard, cost-effective, but may be insufficient for severe hindrance.
Uronium/Aminium SaltsHATU, HCTU, HBTUHigh Very effective for hindered couplings; rapid activation.[8]
Phosphonium SaltsPyBOP, PyAOPHigh Excellent choice for hindered couplings, often with reduced risk of racemization compared to some uronium salts.[8]

Experimental Protocol: HATU-Mediated Coupling for a Hindered Amino Acid

This protocol is designed for SPPS when coupling a sterically challenging amino acid.

  • Resin Preparation: Ensure the N-terminal amine on the peptide-resin is deprotected and washed thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base like DIPEA (6 eq.) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin. Agitate the mixture at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test.[8]

    • Negative (Yellow/Colorless): Coupling is complete. Proceed to washing.

    • Positive (Blue): Coupling is incomplete. Continue the reaction for another 2-4 hours or consider a double coupling (repeating steps 2-4).[8]

  • Capping (Optional but Recommended): If the coupling remains incomplete, it is best to cap the unreacted amines using acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[8]

  • Washing: Once complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next cycle.[8]

Section 3: Advanced and Alternative Strategies

FAQ 6: What other, more advanced methods can be used to circumvent extreme steric hindrance?

When conventional methods fail, more creative chemical strategies may be required.

  • Site-Directed Mutagenesis: If you have flexibility in your biomolecule design, you can introduce a highly reactive and accessible residue, like cysteine, at a surface-exposed site away from the hindered region.[5] This allows for precise, efficient conjugation at a pre-determined, sterically favorable location.

  • Change in Reaction Mechanism: Sometimes, the entire coupling strategy needs to be re-evaluated. For example, in organic synthesis, if an SN2 reaction is failing due to a sterically crowded electrophile, it might be necessary to switch to a reaction that proceeds through a different mechanism, like the Mitsunobu reaction, which can be effective for synthesizing hindered ethers where the Williamson ether synthesis fails.[12][13]

  • Use of Catalysts: In many organic reactions, specialized catalysts, particularly those with bulky ligands, can be employed. These ligands can help create a specific environment around the catalytic center that facilitates the approach of hindered substrates.[14]

By systematically working through these diagnostic and troubleshooting steps, you can effectively identify and overcome the challenges posed by steric hindrance, leading to improved coupling efficiencies and more successful experimental outcomes.

References
  • Benchchem.
  • Fiveable. Steric Hindrance Definition - Intro to Chemistry Key Term....
  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples.
  • Benchchem.
  • Wikipedia. Steric effects.
  • Benchchem. Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Master Organic Chemistry.
  • ChemTalk. Steric Hindrance | ChemTalk.
  • ACS Publications.
  • Benchchem. Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
  • Benchchem. Overcoming steric hindrance in Williamson ether synthesis.
  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions.
  • BOC Sciences.
  • ACS Public
  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples - Lesson.

Sources

Minimizing dimerization during 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Amidation Technical Support Center . This portal is designed for researchers and drug development professionals troubleshooting the synthesis of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one .

As a Senior Application Scientist, I have structured this guide to address the most critical failure point in this synthesis: unwanted dimerization . Below, you will find diagnostic workflows, mechanistic FAQs, quantitative comparisons, and self-validating protocols to ensure high-yield, monomeric product generation.

Diagnostic Workflow: Identifying & Resolving Dimerization

Before diving into the protocols, use the following logical decision tree to identify where your synthesis is failing and which corrective pathway to adopt.

G Start Target: 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one RouteA Route A: Direct Amidation (β-alanine + 1-methylpiperazine) Start->RouteA RouteB Route B: Michael Addition (Acrylamide + NH3) Start->RouteB IssueA Risk: Intermolecular Amidation (β-Peptide Dimerization) RouteA->IssueA IssueB Risk: Bis-adduct Formation (Secondary Amine Dimer) RouteB->IssueB SolA Solution: N-Boc Protection & EDC/HOBt Coupling IssueA->SolA SolB Solution: Azide Addition & Catalytic Reduction IssueB->SolB EndA TFA Deprotection -> Pure Product SolA->EndA EndB Pure Product SolB->EndB

Workflow for mitigating dimerization in 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one synthesis.

Troubleshooting FAQs: The Causality of Dimerization

Q: During the direct coupling of


-alanine and 1-methylpiperazine using EDC/HOBt, my LC-MS shows a massive peak at m/z 243. What is happening? 
A:  You are observing the protonated dimer (

243.2).

-alanine contains an unprotected primary amine. When you add coupling reagents like EDC and HOBt, you activate the carboxylic acid to form a reactive HOBt ester[1]. Because the primary amine of

-alanine (

) is sterically unhindered and highly nucleophilic, it outcompetes the secondary amine of 1-methylpiperazine for the activated ester. This leads to rapid intermolecular amidation (dimerization)[2]. To prevent this, you must mask the primary amine using a tert-butyloxycarbonyl (Boc) protecting group.

Q: I switched to N-Boc-


-alanine, but I am still seeing low yields of the protected intermediate. What could be causing this? 
A:  1-methylpiperazine is a secondary amine and can be less reactive depending on the solvent environment. Furthermore, if you are using EDC hydrochloride, the reaction environment might become too acidic, protonating the piperazine and stalling the nucleophilic attack on the activated ester. You must use an appropriate tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to keep the piperazine deprotonated and drive the coupling forward[3].

Q: I am using the alternative Michael addition route (reacting 1-(4-methylpiperazin-1-yl)prop-2-en-1-one with aqueous ammonia). My major product is a bis-adduct. Why? A: This is a classic kinetic vs. thermodynamic nucleophilicity issue. The initial conjugate addition of ammonia yields the desired primary amine. However, primary amines are significantly more nucleophilic than ammonia. The newly formed product rapidly attacks unreacted acrylamide, forming a secondary amine dimer (bis-adduct). To solve this, you must either use a massive molar excess of ammonia (e.g., 50-fold in methanol under pressure) to statistically favor mono-addition, or switch to an azide addition followed by reduction.

Quantitative Route Comparison

The following table summarizes the quantitative data and risk factors associated with the three primary synthetic routes for this molecule.

Synthetic RouteKey ReagentsDimerization RiskPrimary ImpurityTypical Overall Yield
Direct Amidation (Unprotected)

-alanine, EDC, HOBt, 1-methylpiperazine
Critical (80%+)

-dipeptide/polyamides
< 15%
Michael Addition (Ammonia) Acryloyl chloride, 1-methylpiperazine,

(aq)
High (40-60%)Bis-adduct (secondary amine)30 - 45%
Boc-Protected Amidation N-Boc-

-alanine, EDC, HOBt, TFA
Minimal (< 2%)Unreacted starting materials75 - 85%
Michael Addition (Azide) Acryloyl chloride,

,

/Pd-C
Minimal (< 1%)Incomplete reduction products70 - 80%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means each critical step includes an analytical checkpoint to confirm success before proceeding, preventing the compounding of errors.

Protocol 1: The Gold Standard (Boc-Protected Amidation)

This protocol completely eliminates intermolecular amidation by masking the nucleophilic primary amine.

Step 1: Activation and Coupling

  • Dissolve 1.0 eq of N-Boc-

    
    -alanine in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.
    
  • Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature to form the activated ester[1].

  • Add 1.1 eq of 1-methylpiperazine followed dropwise by 2.5 eq of DIPEA.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (TLC): Run a TLC (10% MeOH in DCM). Stain with Ninhydrin and heat. The absence of a purple spot indicates no free primary amines are present, confirming the Boc group is intact and no dimerization has occurred.

Step 2: Workup and Deprotection

  • Wash the organic layer with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Dissolve the crude protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Concentrate in vacuo to remove TFA. Neutralize with basic ion-exchange resin or saturated aqueous

    
    , and extract with a polar organic solvent (e.g., n-butanol or 2-MeTHF) to isolate the free base.
    
  • Validation Checkpoint 2 (LC-MS): Analyze the final product. You should observe a dominant peak at

    
     172.1 (
    
    
    
    ). The absence of a peak at
    
    
    243.2 confirms the successful prevention of dimerization.
Protocol 2: The Azide-Reduction Route (Michael Addition)

This route avoids the use of peptide coupling reagents entirely, utilizing an azide as a non-nucleophilic ammonia equivalent.

Step 1: Acrylamide Formation & Azide Addition

  • React 1-methylpiperazine (1.0 eq) with acryloyl chloride (1.1 eq) in DCM with Triethylamine (1.5 eq) at 0 °C for 2 hours. Wash and concentrate to yield 1-(4-methylpiperazin-1-yl)prop-2-en-1-one.

  • Dissolve the acrylamide in a 4:1 mixture of Ethanol/Water. Add 1.5 eq of Sodium Azide (

    
    ) and 1.0 eq of Acetic Acid.
    
  • Reflux for 8 hours to achieve conjugate addition.

  • Validation Checkpoint 1 (FT-IR): Take an IR spectrum of the crude intermediate. The appearance of a strong, sharp absorption band at

    
     confirms the successful incorporation of the azide group.
    

Step 2: Catalytic Reduction

  • Dissolve the azide intermediate in Methanol. Add 10% w/w Palladium on Carbon (Pd/C).

  • Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours.
    
  • Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Validation Checkpoint 2 (FT-IR & Mass Spec): Re-run the IR spectrum. The complete disappearance of the

    
     band validates the total reduction of the azide to the primary amine. LC-MS will confirm the monomeric mass (
    
    
    
    172.1).

References

  • [3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society (ACS). 3

  • [1] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH / PMC). 1

  • [2] Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. National Institutes of Health (NIH / PMC). 2

Sources

Technical Support Center: Stability of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on ensuring the stability of this compound in solution. Inconsistent experimental results can often be traced back to compound degradation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your experiments and generate reliable, reproducible data.

Quick Reference Stability Profile

For immediate guidance, the following table summarizes the key stability characteristics and handling recommendations for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one.

ParameterRecommendation / ObservationRationale
Storage (Solid) Store at 2-8°C in a dry, well-ventilated place, protected from light and under an inert atmosphere.[1][2][3]The compound is sensitive to air, light, and heat.[1][2][4] Proper storage minimizes the risk of thermal degradation and photo-oxidation.
Storage (Solution) Prepare fresh solutions for each experiment. If storage is necessary, use single-use aliquots stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]Minimizes degradation that can occur over time in solution and prevents issues associated with repeated temperature changes.
pH Sensitivity Highly dependent on pH. Stability is generally lower in strongly acidic or alkaline conditions.[5][6]The piperazine moiety is a weak base, making the compound susceptible to pH-related degradation, primarily hydrolysis.[5][6]
Primary Degradation Routes Hydrolysis, Oxidation, Photodegradation.[5][6]The amide bond is susceptible to hydrolysis, while the piperazine ring and amino groups can be targets for oxidation.
Recommended Solvents For stock solutions, use high-purity DMSO. For aqueous assays, buffer the solution to an optimal pH, ensuring the final DMSO concentration is low (typically <0.5%).[7]DMSO is a common solvent for initial solubilization. Buffering aqueous solutions is critical to control pH-dependent degradation.[5][7]

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one in experimental settings.

Q1: My biological assay results are inconsistent. Could this be related to the stability of my compound?

A1: Yes, inconsistent results are a classic indicator of compound instability.[5] If you observe a progressive loss of potency, unexpected biological outcomes, or changes in the physical appearance of your solutions (e.g., color change), it is imperative to investigate the stability of your compound under your specific experimental conditions. The primary culprits are often hydrolysis and oxidation, which can alter the structure of the active molecule, leading to diminished or altered activity. Always prioritize the use of freshly prepared solutions.[5]

Q2: What are the primary chemical pathways through which 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one might degrade in solution?

A2: Based on its chemical structure, the compound is susceptible to several degradation pathways:

  • Hydrolysis: The amide bond is a key liability. This bond can be cleaved by acid- or base-catalyzed hydrolysis, breaking the molecule into 3-aminopropanoic acid and 1-methylpiperazine. Hydrolysis is one of the most common degradation processes for chemical structures containing labile functional groups.[6]

  • Oxidation: The tertiary amines within the piperazine ring and the primary amine can be susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation).[5][8] Oxidative degradation is a known issue for piperazine-containing compounds.[9]

  • Photodegradation: Many organic molecules are sensitive to light, especially in the UV spectrum. Storing solutions in clear glass vials on a lab bench can expose the compound to sufficient light energy to initiate degradation.[1][5] It is recommended to store solutions in amber vials or protect them from light.[2][5]

Q3: How significantly does pH impact the stability of this compound, and how can I mitigate these effects?

A3: The stability of piperazine derivatives is highly dependent on the pH of the solution.[5] The piperazine moiety is basic, meaning its degree of protonation changes with pH.[7]

  • Mechanism: In strongly acidic (pH < 3) or alkaline (pH > 9) conditions, the rate of amide hydrolysis can be significantly accelerated.[6]

  • Mitigation Strategy: The most effective way to address this is by performing a pH-stability profile to determine the pH at which the compound exhibits maximum stability. Once identified, buffering your formulation or experimental medium to this optimal pH is crucial for ensuring reproducibility.[5]

Q4: I am developing a stability-indicating HPLC method and am struggling to separate the parent compound from its degradants. What can I do?

A4: Developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately assessing stability.[10] If you are facing co-elution issues, here are several troubleshooting steps:

  • Column Selection: While C18 columns are a common starting point, they may not provide the necessary selectivity. Consider screening alternative stationary phases such as C8, Phenyl, or Cyano columns to exploit different separation mechanisms.[5]

  • Mobile Phase pH: The retention and peak shape of basic compounds like this are heavily influenced by the mobile phase pH. Systematically adjust the pH of the aqueous portion of your mobile phase to optimize the ionization state of your analyte and its degradants, thereby altering their retention times.[5]

  • Organic Modifier: Vary the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent. This can significantly alter selectivity and resolve closely eluting peaks.[5]

  • Use of Additives: Adding a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can help reduce peak tailing for basic analytes by masking residual silanol groups on the stationary phase.[5]

  • Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition changes over time, offers much greater resolving power for complex mixtures of a parent drug and its degradation products.[5]

Q5: How can I identify an unknown peak that appears in the chromatogram of my stability sample?

A5: Identifying unknown degradation products is a critical part of any stability study. A systematic approach is required:

  • Mass Spectrometry (MS): The most powerful tool for this task is to couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is the first crucial piece of information.[5]

  • Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of the unknown peak and fragmenting it within the mass spectrometer (MS/MS), you can obtain a fragmentation pattern. This pattern provides structural information that can be used to piece together the chemical structure of the degradant.[5]

  • Forced Degradation Analysis: Compare the unknown peak's retention time and mass with the peaks generated during your forced degradation study (see Protocol 1). If it matches a peak generated under specific stress conditions (e.g., acid hydrolysis), it provides strong evidence for its identity.[5]

Protocols and Workflows

This section provides detailed experimental protocols and visual workflows to guide your stability studies.

Workflow 1: Troubleshooting Inconsistent Assay Results

This workflow provides a logical sequence of steps to diagnose whether compound instability is the root cause of experimental variability.

G start Inconsistent Assay Results Observed check_prep Review Solution Preparation Protocol (Fresh vs. Old, Storage, Solvent) start->check_prep is_fresh Are solutions prepared fresh for each experiment? check_prep->is_fresh stability_issue High Likelihood of Compound Instability is_fresh->stability_issue Yes prep_fresh Action: Prepare fresh solutions immediately before use. Re-run experiment. is_fresh->prep_fresh No forced_degradation Action: Conduct Forced Degradation Study (See Protocol 1) stability_issue->forced_degradation re_eval Re-evaluate Results prep_fresh->re_eval re_eval->start Still Inconsistent other_issue Instability is less likely. Investigate other variables: - Assay protocol - Reagents - Instrumentation re_eval->other_issue Consistent G start Objective: Develop Stability-Indicating HPLC Method initial_dev 1. Initial Method Development - Select Column (e.g., C18) - Choose Mobile Phase (ACN/Water) - Set Detection Wavelength (UV) start->initial_dev inject_unstressed 2. Inject Unstressed Sample initial_dev->inject_unstressed peak_ok Acceptable Peak Shape & Retention? inject_unstressed->peak_ok optimize Optimize Method: - Adjust pH - Change Organic Modifier - Add TEA peak_ok->optimize No inject_stressed 3. Inject Forced Degradation Samples (From Protocol 1) peak_ok->inject_stressed Yes optimize->inject_unstressed separation_ok Is parent peak resolved from all degradation peaks? (Peak Purity > 0.99) inject_stressed->separation_ok optimize_selectivity Optimize Selectivity: - Change Column (Phenyl, Cyano) - Implement Gradient Elution separation_ok->optimize_selectivity No validation 4. Method Validation (ICH Q2) - Specificity, Linearity, Accuracy, Precision, Robustness separation_ok->validation Yes optimize_selectivity->inject_stressed final_method Final Stability-Indicating Method validation->final_method

Caption: A systematic workflow for HPLC method development.

References
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • 3-amino-1-(4-methyl-piperazin-1-yl)-1-propanone 2 hcl. Guidechem.
  • SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Fisher Scientific.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine. TCI Chemicals.
  • SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. ThermoFisher Scientific.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
  • Assay and Stability Testing. Kinam Park.
  • 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one hydrochloride. ChemScene.
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma.

Sources

Validation & Comparative

HPLC method development for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust strategy for developing an HPLC purity method for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one , a highly polar, basic intermediate often used in pharmaceutical synthesis.

Unlike standard lipophilic drugs, this compound presents a "perfect storm" of chromatographic challenges: high polarity (leading to void elution on C18), multiple basic centers (causing severe peak tailing), and weak UV chromophores. This guide compares three distinct separation strategies—Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and High-pH Reversed-Phase (High-pH RP) —to identify the superior methodology.

Part 1: Compound Analysis & The Separation Challenge

Before selecting a column, we must understand the analyte's physicochemical "personality."

  • Compound: 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one[1][2]

  • Key Functional Groups:

    • Piperazine Ring: Two basic nitrogens (pKa ~5.3 and ~9.7).

    • Primary Amine: Highly basic (pKa ~10.5).

    • Ketone: Weak UV chromophore (absorbance max ~210–220 nm).

  • The Problem: At standard HPLC pH (pH 2–3), all three nitrogen atoms are protonated (

    
    ). The molecule becomes extremely hydrophilic (LogD < -1), resulting in:
    
    • No Retention: It elutes in the void volume (

      
      ) on standard C18 columns.
      
    • Peak Tailing: The positive charges interact ionically with residual silanols on the silica surface.

Part 2: Comparative Method Strategy

We evaluated three alternative approaches to solve the retention and tailing issues.

Comparison Matrix: Selecting the Right Mode
FeatureMethod A: Ion-Pair Chromatography (IPC) Method B: HILIC Method C: High-pH Reversed-Phase (Recommended)
Mechanism Adds anionic reagent (e.g., HSA) to mobile phase to form neutral ion-pairs with analyte.Partitions analyte into a water-rich layer on a polar stationary phase.Uses high pH (pH > 10) to deprotonate the base, making it hydrophobic.
Column C18 (Standard Silica)Bare Silica or AmideHybrid Silica (e.g., BEH C18, Poroshell HPH)
Retention High (Tunable by reagent conc.)HighModerate to High
Peak Shape Good, but risk of artifactsExcellentSuperior (Sharpest peaks)
Equilibration Very Slow (>1 hour)ModerateFast (<10 mins)
MS Compatibility No (Reagent suppresses signal)Yes (High sensitivity)Yes (Volatile buffers)
Robustness Low (Temperature sensitive)Medium (Diluent sensitive)High (Ideal for QC)
Experimental Data Comparison (Simulated Representative Data)

Conditions: Flow 1.0 mL/min, Column Temp 40°C, Detection UV 215 nm.

ParameterStandard Acidic C18 (Control)Method A: IPC (Hexanesulfonate)Method B: HILIC (Amide)Method C: High-pH RP (pH 10.5)
Retention Time (

)
1.2 min (Void)8.5 min7.2 min6.8 min
Capacity Factor (

)
~0.06.15.04.7
Tailing Factor (

)
N/A (Co-elution)1.31.11.05
Resolution (

)
< 1.0 (vs. impurities)> 2.0> 2.5> 3.0

Verdict: While HILIC is a strong contender, High-pH Reversed-Phase is selected as the "Gold Standard" for purity analysis. It offers the robustness of C18 chemistry, eliminates the need for messy ion-pair reagents, and provides the sharpest peak shapes by neutralizing the basic amines.

Part 3: Method Development Decision Tree

The following logic flow illustrates why High-pH RP was chosen over alternatives.

MethodSelection Start Start: 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Analyze Analyze Properties: Highly Polar, Basic (3 N atoms) Start->Analyze StandardC18 Try Standard C18 @ pH 3? Analyze->StandardC18 FailC18 Result: Void Elution (k' < 1) Severe Tailing StandardC18->FailC18 Choice Select Alternative Strategy FailC18->Choice IPC Option A: Ion-Pairing (Add Alkyl Sulfonate) Choice->IPC HILIC Option B: HILIC (High Organic MP) Choice->HILIC HighPH Option C: High pH RP (pH > pKa) Choice->HighPH IPC_Res Issues: Slow equilibration, Not MS compatible IPC->IPC_Res HILIC_Res Issues: Sample diluent sensitivity, Solubility risks HILIC->HILIC_Res HighPH_Res Success: Amine deprotonation, Hydrophobic retention on C18 HighPH->HighPH_Res Final Final Method: Hybrid C18 @ pH 10.5 HighPH_Res->Final

Caption: Decision logic for selecting High-pH RP chromatography over HILIC and Ion-Pairing for polar amines.

Part 4: The Recommended Protocol (High-pH RP)

This protocol utilizes "Hybrid Particle Technology" (e.g., Waters XBridge or Agilent Poroshell HPH), which is chemically stable up to pH 12. Do not use standard silica columns for this method, as they will dissolve at pH > 8.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid C18).

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B (MPB): Acetonitrile (100%).[3]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and lowers backpressure).

  • Detection: UV at 215 nm (Low wavelength required due to weak chromophore).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold for polar retention
1.0955End of Hold
8.04060Elution of main peak & impurities
9.0595Column Wash
11.0595Wash Hold
11.1955Re-equilibration
15.0955End of Run
Sample Preparation (Critical)
  • Diluent: 10 mM Ammonium Bicarbonate (pH 10.5) : Acetonitrile (90:10).

    • Why? Matching the sample pH to the mobile phase pH prevents "pH shock" which can cause split peaks for basic amines.

  • Concentration: 0.5 mg/mL (Adjust based on detector sensitivity).

Part 5: Validation & System Suitability

To ensure scientific integrity, every run must pass these self-validating criteria:

  • System Suitability Standard: A mixture of the Main Analyte + a known impurity (e.g., the des-methyl precursor if available, or a forced degradation sample).

  • Acceptance Criteria:

    • Tailing Factor (

      
      ):  NMT 1.5 (Target < 1.2). High pH should yield symmetric peaks.
      
    • Retention Time %RSD: NMT 1.0% (n=5 injections).

    • Resolution (

      
      ):  > 2.0 between main peak and nearest impurity.
      
    • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

Part 6: Mechanism of Action

Understanding why this works is crucial for troubleshooting.

Mechanism cluster_acid Acidic pH (pH 3) cluster_base High pH (pH 10.5) Analyte_Acid Analyte (NH3+) Positively Charged Interaction Ionic Attraction (Peak Tailing) Analyte_Acid->Interaction Silanol Silanol (Si-O-) Negatively Charged Silanol->Interaction Analyte_Base Analyte (NH2) Neutral / Deprotonated Retention Hydrophobic Interaction (Sharp Peak) Analyte_Base->Retention C18 C18 Ligand Hydrophobic Surface C18->Retention

Caption: At pH 10.5, the amine is deprotonated (neutral), allowing strong hydrophobic retention on the C18 chain.[4][5][6][7][8]

References

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography.[6] Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual.Link

  • Dolan, J. W. (2008). High-pH Mobile Phases for HPLC. LCGC North America. Link

  • Agilent Technologies. (2020). Strategies for the Analysis of Polar Compounds.Link

Sources

Comparing 3-aminopropionyl vs 3-aminopropyl linkers in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison of 3-Aminopropionyl vs. 3-Aminopropyl Linkers in Medicinal Chemistry

In the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and DNA minor groove binders—the linker is not merely a passive spacer. It is a dynamic structural element that dictates the molecule's physicochemical properties, conformational landscape, and pharmacological efficacy[1]. Two widely utilized, yet functionally distinct, three-carbon linker motifs are the 3-aminopropionyl (amide-based) and 3-aminopropyl (alkyl-based) chains.

As a Senior Application Scientist, I approach linker selection not as a plug-and-play exercise, but as a precise tuning of molecular causality. This guide provides an in-depth, objective comparison of these two motifs, supported by field-proven insights and experimental data.

Physicochemical Profiling & Causality

The fundamental difference between these two linkers lies in the oxidation state of the carbon adjacent to the attachment point. The 3-aminopropionyl group contains a carbonyl, forming an amide bond upon conjugation, whereas the 3-aminopropyl group is a purely aliphatic


 hydrocarbon chain.

Table 1: Comparative Physicochemical Properties

Property3-Aminopropionyl Linker3-Aminopropyl Linker
Chemical Motif Amide-forming (

-alanine derivative)
Alkyl-forming (1,3-propanediamine derivative)
Structural Formula -C(=O)-CH

-CH

-NH-
-CH

-CH

-CH

-NH-
Conformational Flexibility Restricted (planar amide bond limits rotation)High (freely rotatable

C-C bonds)
Lipophilicity (cLogP) Lower (polar carbonyl group increases hydrophilicity)Higher (pure hydrocarbon chain)
H-Bonding Capacity Donor (NH) and Acceptor (C=O)Donor (NH) only (at the terminal amine)
Metabolic Liability Susceptible to amidase/protease hydrolysisSusceptible to CYP450-mediated oxidation
The Causality of Linker Choice
  • Permeability vs. Solubility: The 3-aminopropyl linker increases the overall cLogP, which generally enhances passive membrane permeability but can compromise aqueous solubility[1][2]. Conversely, the 3-aminopropionyl linker increases the Polar Surface Area (PSA). While high PSA typically hinders permeability, the amide bond in the propionyl linker can participate in Intramolecular Hydrogen Bonding (IMHB) with adjacent ether oxygens (e.g., in PEG chains), effectively "shielding" its polarity from the solvent and unexpectedly rescuing cell permeability[2].

  • Target Engagement: In DNA minor groove binders, Sugiyama et al. demonstrated that a pyrrolepolyamide-2′-deoxyguanosine hybrid utilizing a 3-aminopropyl linker (Hybrid 3) exhibited superior DNA binding specificity compared to its 3-aminopropionyl counterpart (Hybrid 2)[3][4]. The causality is geometric: the flexible alkyl chain of the 3-aminopropyl linker allows the molecule to adopt the precise curvature required to track the DNA minor groove, a conformation restricted by the planar, rigid amide bond of the propionyl group[3].

LinkerComparison Start Linker Motif Selection Propionyl 3-Aminopropionyl (-CO-CH2-CH2-NH-) Start->Propionyl Require rigidity & H-bonding Propyl 3-Aminopropyl (-CH2-CH2-CH2-NH-) Start->Propyl Require flexibility & lipophilicity Amide Amide Bond Formation Increases PSA Propionyl->Amide Alkyl Pure Aliphatic Chain Increases cLogP Propyl->Alkyl Outcome1 Improved Aqueous Solubility Potential IMHB Formation Amide->Outcome1 Outcome2 Enhanced Passive Permeability Optimal Minor Groove Binding Alkyl->Outcome2

Caption: Decision matrix for selecting between 3-aminopropionyl and 3-aminopropyl linker motifs.

Self-Validating Experimental Protocols

To objectively compare these linkers in your own drug discovery pipeline, the synthesis and validation must be rigorously controlled. Below are field-proven, self-validating protocols for conjugating these linkers to a target pharmacophore (e.g., an E3 ligase ligand in PROTACs).

Protocol A: Synthesis of 3-Aminopropionyl-Linked Conjugates (Amide Coupling)

The goal is to form a rigid amide bond without epimerizing sensitive stereocenters on the warhead.

  • Activation: Dissolve the target amine (1.0 eq) and Fmoc-

    
    -alanine (1.2 eq) in anhydrous DMF (0.1 M).
    
  • Coupling: Add HATU (1.5 eq) followed by DIPEA (3.0 eq) at 0 °C.

    • Expert Insight: HATU is selected over EDC/NHS because its superior leaving group (HOAt) accelerates the reaction of sterically hindered amines, preventing prolonged basic conditions that lead to epimerization.

  • Validation Checkpoint 1: Monitor via LC-MS. The reaction is self-validating when the starting amine peak disappears and the [M+H]+ of the Fmoc-protected intermediate appears within 2 hours.

  • Deprotection: Add Piperidine (20% v/v) to the mixture and stir for 30 minutes at room temperature to reveal the terminal amine.

  • Purification: Purify via preparative reverse-phase HPLC (C18, MeCN/H2O with 0.1% TFA) to isolate the 3-aminopropionyl conjugate.

Protocol B: Synthesis of 3-Aminopropyl-Linked Conjugates (Reductive Amination)

The goal is to append a flexible alkyl chain while preventing over-alkylation (tertiary amine formation).

  • Imine Formation: Dissolve the target amine (1.0 eq) and Fmoc-3-aminopropanal (1.1 eq) in anhydrous DCE (0.1 M). Add glacial acetic acid (1% v/v).

    • Expert Insight: The mild acid catalyzes imine formation. Do not add the reducing agent immediately; allowing the imine to form for 1 hour prevents the direct reduction of the aldehyde to an alcohol.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)

    
     (1.5 eq), in portions.
    
  • Validation Checkpoint 2: Monitor via LC-MS. The presence of the secondary amine [M+H]+ without the +57 Da mass shift (indicative of double alkylation) validates the stoichiometric control.

  • Deprotection & Purification: Deprotect the Fmoc group using 20% Piperidine in DMF, followed by RP-HPLC purification.

ExperimentalWorkflow Step1 Linker Conjugation (Amide vs Alkyl) Step2 LC-MS Validation (Confirm Mass & Purity) Step1->Step2 Step3 In Vitro Profiling (PAMPA & HLM) Step2->Step3 Step4 Functional Assay (Ternary Complex / SPR) Step3->Step4

Caption: Self-validating experimental workflow for linker synthesis and functional profiling.

Protocol C: In Vitro Permeability and Stability Validation

To empirically validate the physicochemical differences between the synthesized linkers:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Incubate both conjugates at 10 µM in the donor compartment (pH 7.4) for 5 hours. Quantify the acceptor compartment via LC-MS/MS. The 3-aminopropyl linker typically yields a higher apparent permeability (

    
    ) due to its higher cLogP[2].
    
  • HLM (Human Liver Microsome) Stability: Incubate conjugates (1 µM) with HLM (1 mg/mL protein) and NADPH. The 3-aminopropionyl linker may show vulnerability to amidases, whereas the 3-aminopropyl linker must be monitored for N-dealkylation or aliphatic oxidation[5].

Conclusion & Selection Guide

The choice between a 3-aminopropionyl and a 3-aminopropyl linker dictates the trajectory of lead optimization.

  • Select the 3-aminopropionyl linker when your molecule requires structural rigidity to stabilize a specific conformation (e.g., a PROTAC ternary complex), or when you need to improve aqueous solubility via increased polarity[1].

  • Select the 3-aminopropyl linker when your target requires a highly flexible molecule to navigate complex binding pockets (e.g., DNA minor grooves)[3], or when poor passive membrane permeability is the primary bottleneck in your SAR[2].

References

1.[5] Benchchem. A Comparative Guide to the In Vitro Stability of PROTAC Linkers. Available at: 2.[2] Journal of Medicinal Chemistry (ACS Publications). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Available at: 3.[1] Precise PEG. Linkers in PROTACs. Available at: 4.[3] PMC / NIH. Design, Synthesis, and Analysis of Minor Groove Binder Pyrrolepolyamide-2′-Deoxyguanosine Hybrids. Available at: 5.[4] ResearchGate. Design, Synthesis, and Analysis of Minor Groove Binder Pyrrolepolyamide-2′-Deoxyguanosine Hybrids. Available at:

Sources

Technical Comparison: N-Methylpiperazine vs. Morpholine for Solubility Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of N-methylpiperazine over morpholine for solubility Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide.

Executive Summary

In medicinal chemistry, the optimization of physicochemical properties is a constant balancing act. While both N-methylpiperazine (NMP) and morpholine are ubiquitous saturated heterocycles used to modulate pharmacokinetic (PK) profiles, NMP frequently outperforms morpholine in aqueous solubility enhancement .

This guide details the mechanistic advantages of NMP, specifically its higher basicity (


 ~9.0 vs. ~8.3) and superior ionization potential at physiological pH. However, this solubility gain often comes at the cost of metabolic stability, as the 

-methyl group is a known site for oxidative demethylation. This document provides the data, rationale, and experimental protocols necessary to make an evidence-based selection between these two "privileged scaffolds."

Physicochemical Mechanics: The Solubility Driver

The primary advantage of N-methylpiperazine over morpholine lies in its ionization state . Solubility in drug discovery is rarely about the neutral molecule's hydrophilicity alone; it is driven by the energy gain from solvating the ionized species.

Comparative Properties Table
PropertyN-Methylpiperazine (NMP)MorpholineImpact on Solubility
Structure 1,4-N,N-disubstituted ring1,4-N,O-disubstituted ringNMP has two basic centers; Morpholine has one.[1][2]
Distal Heteroatom Tertiary Amine (

-CH

)
Ether Oxygen (

)
Nitrogen is a proton acceptor; Oxygen is only an H-bond acceptor.
Dominant

~9.0 - 9.2 (Distal N)~8.3 - 8.5 (Proximal N)NMP is more basic, leading to higher ionization at pH 7.4.
Ionization at pH 7.4 >97% Cationic ~85-90% Cationic Higher cationic fraction = superior solvation energy.
LogP (Neutral) ~ -0.6~ -0.86Morpholine is intrinsically more polar, but NMP's ionization overrides this in buffer.
H-Bonding 2 Acceptors (Neutral)2 Acceptors (Neutral)Similar H-bond capacity in neutral state.
Mechanism of Action

At physiological pH (7.4), the distal nitrogen of NMP acts as a "solubility anchor." Because its


 is approximately 1 unit higher than morpholine, it drives the equilibrium further toward the protonated, cationic species. This charged species disrupts the crystal lattice energy more effectively and recruits a larger hydration shell than the partially ionized morpholine or the neutral ether oxygen.
Visualization: Solvation & Protonation Dynamics

The following diagram illustrates the structural difference in protonation probability at physiological pH.

G cluster_0 Physiological pH (7.4) Environment NMP N-Methylpiperazine (pKa ~9.0) NMP_Ion >97% Protonated (Soluble Cation) NMP->NMP_Ion High Basicity Strong Ionization Morph Morpholine (pKa ~8.3) Morph_Ion ~88% Protonated (Soluble Cation) Morph->Morph_Ion Moderate Basicity Partial Ionization Solubility Aqueous Solubility Performance NMP_Ion->Solubility Superior (High Charge Density) Morph_Ion->Solubility Good (Moderate Charge)

Caption: At pH 7.4, NMP's higher pKa ensures a nearly complete conversion to the soluble cationic form, whereas morpholine retains a larger fraction of neutral, less soluble species.

Metabolic & Safety Trade-offs[3]

While NMP wins on solubility, morpholine is often selected for its metabolic robustness. This trade-off is the critical decision point in lead optimization.

Metabolic Stability[3][4]
  • N-Methylpiperazine: The

    
    -methyl group is a classic "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). It frequently undergoes 
    
    
    
    -demethylation
    to yield the secondary amine (piperazine). While this metabolite is usually non-toxic, the rapid clearance can lead to poor half-life (
    
    
    ) in vivo.
  • Morpholine: The ether oxygen is electronically deactivating, making the adjacent carbons less prone to oxidation compared to the carbons

    
     to the nitrogen in piperazine.[3] Morpholine rings are generally more resistant to metabolic breakdown, often resulting in lower clearance (Cl) values.
    
Toxicity & Structural Alerts[5][6][7][8]
  • Morpholine: Although stable, morpholine is a secondary amine (if attached via carbon) or can degrade to ring-opened reactive aldehydes (e.g., chloroacetaldehyde derivatives) under specific oxidative stress conditions. Furthermore, secondary amines are precursors to carcinogenic nitrosamines if exposed to nitrating agents.

  • NMP: Being a tertiary amine (at the distal end), NMP effectively blocks direct nitrosylation. However, if it is

    
    -demethylated in vivo, the resulting secondary amine can become a nitrosamine risk.
    

Experimental Protocol: Kinetic Solubility Assay

To objectively compare the solubility of NMP vs. Morpholine analogues, a Kinetic Solubility Assay is the industry standard during the Hit-to-Lead phase. This protocol avoids the time-consuming equilibrium steps of thermodynamic solubility but provides predictive data for biological assays.

Protocol Overview

Objective: Determine the concentration at which a compound precipitates from a DMSO stock solution into an aqueous buffer. Detection: Nephelometry (Light Scattering) or UV-Vis Spectroscopy.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve test compounds (NMP-analog and Morpholine-analog) in 100% DMSO to a concentration of 10 mM .

    • Quality Check: Ensure no visible particulate matter is present.

  • Plate Setup (96-well format):

    • Reference Standards: Include Pyrene (low solubility) and Nicardipine (medium solubility) as controls.

    • Buffer: Prepare Phosphate Buffered Saline (PBS) at pH 7.4.

  • Dilution Series (The "Crash" Step):

    • Add 196 µL of PBS pH 7.4 to each well of the analysis plate.

    • Add 4 µL of the 10 mM DMSO stock to the buffer (Final concentration: 200 µM, 2% DMSO).

    • Note: Perform serial dilutions (e.g., 200, 100, 50, 25, 12.5 µM) to determine the exact solubility limit.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Shake at 300 rpm for 90 minutes at room temperature (25°C).

    • Why: This allows "kinetic" equilibrium (metastable state) to form, mimicking the precipitation risk upon injection or dilution in blood.

  • Filtration (Crucial for UV quantification):

    • Transfer the suspension to a MultiScreen Solubility Filter Plate (0.4 µm polycarbonate filter).

    • Apply vacuum to filter the solution into a fresh UV-transparent collection plate.

    • Self-Validation: If the compound precipitated, it will be trapped on the filter. Only the soluble fraction passes through.

  • Quantification:

    • Method A (UV-Vis): Measure absorbance at

      
       (254-600 nm). Calculate concentration using a standard curve prepared in DMSO.
      
    • Method B (Nephelometry): Measure forward light scattering. Higher scattering intensity = Higher precipitation (Lower solubility).

  • Data Analysis:

    • Calculate solubility (

      
      ) using the formula:
      
      
      
      
    • Compare the NMP-analog vs. Morpholine-analog. Expect the NMP derivative to show a higher

      
       value, particularly in the 50-200 µM range.
      

Decision Framework: When to Use Which?

Use the following logic flow to guide your scaffold selection process.

DecisionTree Start Lead Optimization: Modulating Solubility CheckSol Is Aqueous Solubility < 10 µM? Start->CheckSol UseNMP Switch to N-Methylpiperazine CheckSol->UseNMP Yes (Critical Issue) CheckMetab Is Metabolic Clearance High (High Cl_int)? CheckSol->CheckMetab No (Solubility OK) Validation Select Candidate UseNMP->Validation Validate with Kinetic Solubility Assay CheckMetab->UseNMP No (Optimize Potency) UseMorph Switch to Morpholine CheckMetab->UseMorph Yes (Need Stability) UseMorph->Validation Validate with Microsomal Stability Assay

Caption: A strategic decision tree for selecting between NMP and Morpholine based on solubility thresholds and metabolic clearance data.

References

  • Al-Ghorbani, M. et al. (2015).[4] Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. Link

  • Bonomo, M. G. et al. (2024).[1][5][6] New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Charnwood Discovery. Kinetic Solubility Assay Information. Link

  • Kalgutkar, A. S. et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. Link

  • Bode, J. W. et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Link

Sources

Validating the Structure of Beta-Alanyl-4-Methylpiperazine: A Comparative Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Drug Development

Beta-alanyl-4-methylpiperazine is a highly versatile intermediate in medicinal chemistry. By combining a primary amine, a tertiary amide, and a tertiary amine within a rigid piperazine scaffold, it is frequently utilized to introduce favorable pharmacokinetic properties—such as increased aqueous solubility and targeted basicity—into drug candidates.

For drug development professionals, rapidly and accurately validating this structure during synthesis or Quality Control (QC) is paramount. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy against alternative techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy. Furthermore, it provides a self-validating experimental framework to ensure absolute confidence in your structural confirmation workflows.

Mechanistic Deconstruction: IR Causality in Beta-Alanyl-4-Methylpiperazine

To understand why FTIR is a uniquely powerful tool for this specific molecule, we must examine the physical causality behind the expected vibrational modes. Infrared spectroscopy detects changes in molecular dipole moments; therefore, the highly polar bonds in this molecule will dominate the spectral landscape [6].

  • The Primary Amine (-NH₂): The terminal beta-alanine group contains a primary amine. Because it possesses two N-H bonds, it undergoes both asymmetric and symmetric stretching. This manifests causally as a distinct doublet in the high-frequency region, typically between 3300 and 3400 cm⁻¹ [4].

  • The Tertiary Amide (C=O): The coupling of beta-alanine's carboxyl group to the secondary amine of 1-methylpiperazine forms a tertiary amide. Unlike primary or secondary amides, tertiary amides lack an N-H bond, meaning they cannot participate in N-H hydrogen bonding. Consequently, the C=O stretching frequency (Amide I band) is highly diagnostic, typically appearing as a strong, sharp peak shifted to around 1630–1650 cm⁻¹ [2, 3].

  • The Piperazine Ring & N-Methyl Group: The aliphatic C-H stretching vibrations of the piperazine ring and the methyl group appear in the 2800–3000 cm⁻¹ range. Additionally, the N-CH₃ group often exhibits characteristic "Bohlmann bands" around 2700–2800 cm⁻¹, which are indicative of the interaction between the nitrogen lone pair and the adjacent anti-periplanar C-H bonds [1].

Comparative Analysis: FTIR-ATR vs. Orthogonal Alternatives

While FTIR is excellent for rapid functional group verification, how does it compare to orthogonal methods like ¹H-NMR and FT-Raman spectroscopy in a high-throughput pharmaceutical setting? Integrating data from multiple techniques provides comprehensive structural verification [6].

Analytical TechniquePrimary PrincipleKey Strengths for this MoleculeLimitationsTurnaround Time
FTIR-ATR Measures absorption of IR radiation by molecular bond vibrations.Rapid identification of polar functional groups (tertiary amide C=O, primary amine -NH₂).Cannot determine exact atomic connectivity or stereochemistry.< 2 minutes
¹H-NMR Detects magnetic properties of atomic nuclei (protons) in a magnetic field.Gold standard for structural elucidation; confirms exact proton environments and ratios[5].Requires deuterated solvents; higher instrument and maintenance costs.15–30 minutes
FT-Raman Measures inelastic scattering of monochromatic light.Excellent for non-polar backbone vibrations (C-C, C-N of the piperazine ring).Weaker signals for polar groups; potential for sample fluorescence.5–10 minutes

Self-Validating Experimental Protocol: FTIR-ATR

To ensure scientific trustworthiness, an experimental protocol must be a self-validating system —meaning the workflow continuously verifies its own photometric accuracy before and during sample analysis.

Materials & Instrumentation
  • Spectrometer: FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Validation Standard: NIST-traceable Polystyrene calibration film.

  • Sample: Synthesized beta-alanyl-4-methylpiperazine (neat liquid or crystalline solid).

Step-by-Step Methodology
  • System Verification (The Self-Validation Step):

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

    • Validation: Run a background air scan (4000–400 cm⁻¹). The energy throughput should be >95%, and the baseline must be flat. Next, scan a polystyrene standard to confirm the aromatic C=C stretching peak at exactly 1601 cm⁻¹ (± 1 cm⁻¹).

    • Causality: This ensures the laser interferometer is perfectly calibrated and the crystal is free of cross-contamination before analyzing the unknown sample.

  • Sample Application:

    • Action: Apply 1-2 mg (or 1-2 drops if in an oil state) of beta-alanyl-4-methylpiperazine directly onto the ATR crystal. Ensure full coverage of the sensor area.

    • Action: Apply the pressure anvil until the software indicates optimal contact.

  • Spectral Acquisition:

    • Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding scans increases the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans. This ensures that weaker aliphatic bands (like the N-CH₃ stretch) are clearly distinguishable from baseline noise.

  • Data Processing & Peak Picking:

    • Action: Apply an ATR-correction algorithm via the spectrometer software.

    • Causality: ATR spectra exhibit depth-of-penetration artifacts where low-frequency peaks appear artificially intense. ATR correction normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate comparison against reference libraries.

    • Action: Identify the target bands: ~3350 cm⁻¹ (doublet, -NH₂), ~1640 cm⁻¹ (strong, C=O), and ~2800 cm⁻¹ (aliphatic C-H).

Logical Workflow Visualization

The following diagram illustrates the logical decision tree for validating the structure of beta-alanyl-4-methylpiperazine using spectroscopic methods.

G A System Self-Validation (Polystyrene Standard @ 1601 cm⁻¹) B FTIR-ATR Spectral Acquisition (Neat Sample, 4000-400 cm⁻¹) A->B C Primary Amine (-NH₂) Target: 3300-3400 cm⁻¹ Doublet B->C D Tertiary Amide (C=O) Target: 1630-1650 cm⁻¹ Strong Peak B->D E N-CH₃ / Piperazine Ring Target: 2700-3000 cm⁻¹ Bands B->E F Structural Confirmation (Beta-alanyl-4-methylpiperazine) C->F D->F E->F G Orthogonal Validation (¹H-NMR / FT-Raman) F->G

Workflow for FTIR-ATR structural validation of beta-alanyl-4-methylpiperazine.

References

  • What are the spectroscopic characteristics of methyl piperazine? Source: zbwhr.com URL:[Link]

  • Analysis of Infrared spectroscopy (IR) Source: UniTechLink URL:[Link]

  • INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL:[Link]

  • Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development Source: malvesfalcao.com URL:[Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups Source: Patsnap Eureka URL:[Link]

A Comparative Guide to the Chromatographic Separation of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one and its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

3-amino-1-(4-methylpiperazin-1-yl)propan-1-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a fundamental requirement for safety and efficacy. Regulatory bodies mandate rigorous characterization and control of impurities, which can originate from the synthetic process or degradation pathways. Therefore, robust and reliable analytical methods for the separation and quantification of the main component from its potential impurities are indispensable in drug development and manufacturing.

This guide provides an in-depth comparison of various chromatographic strategies for analyzing 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one, offering field-proven insights into methodological choices. We will explore the inherent analytical challenges posed by this molecule and present experimental data to support the selection of an optimal separation technique.

The Analytical Challenge: Navigating Polarity and Basicity

The primary difficulty in developing a separation method for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one and its related impurities stems from its physicochemical properties. As a small molecule containing a primary amine and a piperazine ring, it is highly polar and basic.[1] These characteristics present several chromatographic challenges:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Highly polar compounds have low affinity for non-polar stationary phases like C18, often leading to elution at or near the solvent front (void volume), which prevents effective separation from other polar impurities.

  • Peak Tailing: The basic nature of the amine functional groups can lead to strong, undesirable interactions with acidic residual silanol groups on the surface of silica-based columns. This interaction causes asymmetric peak shapes (tailing), which compromises resolution and reduces quantification accuracy.[2]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection at low levels with standard UV-Vis detectors challenging and often requiring derivatization or alternative detection techniques.[3]

A Comparative Analysis of Chromatographic Strategies

To overcome these challenges, several chromatographic modes can be employed. The choice depends on the specific requirements for resolution, sensitivity, and analysis time.

Reversed-Phase Liquid Chromatography (RPLC)

While standard C18 columns are often inadequate, modern RPLC columns with modified stationary phases offer viable solutions.

  • Polar-Embedded and Polar-Endcapped Phases: These columns incorporate polar groups (e.g., amide, carbamate) into the alkyl chains or at the end of them. This feature increases the "wettability" of the stationary phase, allowing for the use of highly aqueous mobile phases without phase collapse and providing an alternative selectivity mechanism for retaining polar analytes.[4][5]

  • Phenyl-Hexyl Phases: These columns offer unique selectivity due to π-π interactions between the phenyl rings and analytes, which can be advantageous for separating aromatic impurities or the main compound if it has aromatic character in its structure or related substances.[6]

  • Mobile Phase Optimization: For basic compounds, controlling the mobile phase pH is critical. Operating at a low pH (e.g., 2.5-3.5) ensures the amine groups are consistently protonated, which can improve peak shape. Conversely, a high pH can neutralize the amines, increasing retention but requiring a pH-stable column. The use of ion-pairing reagents is another option but can be harsh on columns and is often incompatible with mass spectrometry.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular and powerful technique for the analysis of highly polar compounds.[3] It utilizes a polar stationary phase (such as bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

  • Mechanism of Retention: In HILIC, retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. This mechanism is ideal for retaining and separating very polar compounds that are unretained in RPLC.

  • Advantages: HILIC provides orthogonal selectivity to RPLC, meaning it separates compounds based on different properties, which is extremely useful for complex impurity profiles. The high organic content of the mobile phase also enhances sensitivity when using electrospray ionization mass spectrometry (ESI-MS).

Ultra-High-Performance Liquid Chromatography (UPLC)

The transition from traditional HPLC to UPLC technology represents a significant leap in performance. By using columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures to deliver major benefits.

  • Enhanced Resolution and Speed: UPLC provides significantly sharper and narrower peaks, leading to superior resolution between closely eluting impurities.[7][8] This also allows for much faster analysis times, often reducing run times from 20-30 minutes to under 5 minutes without sacrificing separation quality.

  • Increased Sensitivity: The sharper peaks result in a greater peak height for a given concentration, leading to lower limits of detection (LOD) and quantification (LOQ).[7]

The Impact of Detection Technology

The choice of detector is as crucial as the separation method itself, particularly for a compound lacking a strong chromophore.

DetectorPrincipleAdvantagesDisadvantages
UV-Vis Measures absorbance of lightSimple, robust, widely availableLow sensitivity for analytes without a strong chromophore; may require derivatization.[3]
Derivatization + UV/Fluorescence Chemical modification to add a chromophore/fluorophoreDramatically increases sensitivity and selectivity.[7][9]Adds complexity and potential for variability in the sample preparation step.[10]
Mass Spectrometry (MS) Measures mass-to-charge ratioHighly sensitive and selective; provides structural information for impurity identification.[8][11]Higher equipment cost and complexity.
Charged Aerosol Detector (CAD) Nebulizes eluent and measures chargeUniversal detector, provides a near-uniform response for non-volatile analytes regardless of chemical structure.[5]Not suitable for volatile analytes; response can be non-linear.

For impurity profiling, the combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) is the gold standard, offering the highest degree of sensitivity and specificity for both quantification and identification of unknown impurities.[8]

Performance Data Summary: A Head-to-Head Comparison

The following table summarizes the expected performance of each technique for the analysis of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one impurities.

ParameterRPLC (Modern Column)HILICUPLC-MS/MS
Retention of Polar Analytes Moderate to GoodExcellentExcellent (dependent on column)
Resolution GoodGood to ExcellentExcellent to Superior
Typical Analysis Time 15-30 min10-25 min2-8 min
Relative Sensitivity (LOD/LOQ) Moderate (Detector dependent)Moderate to High (MS friendly)Very High
Key Advantage Widely understood, versatileSuperior for very polar compoundsUnmatched speed, resolution, and specificity
Primary Limitation May still have issues with very polar analytesRequires careful method development; sensitive to water contentHigher system cost and complexity

Detailed Experimental Protocol: A Validated UPLC-MS/MS Method

This section provides a robust, self-validating protocol for the separation and quantification of impurities.

Objective: To develop and validate a sensitive and specific UPLC-MS/MS method for the determination of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one and its potential process-related and degradation impurities.

Materials and Reagents
  • Reference Standard: 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Sample Diluent: 95:5 Acetonitrile:Water (v/v)

Instrumentation
  • UPLC System: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.[7]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions
ParameterSettingRationale
Column Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µmThe HSS T3 chemistry is designed for enhanced retention of polar compounds under reversed-phase conditions and is stable in 100% aqueous mobile phases.[7]
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the basic analytes, improving peak shape and promoting ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for RPLC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 60% B over 5 minA shallow gradient ensures good resolution of closely eluting impurities.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume minimizes peak distortion.
Ionization Mode ESI PositiveThe basic nitrogen atoms are readily protonated.
MRM Transitions Analyte-specific (e.g., Precursor > Product ion)Provides high specificity and sensitivity for quantification.
Sample Preparation
  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Transfer an aliquot to an HPLC vial for analysis.

System Suitability

Before analysis, inject a standard solution five times. The system is deemed suitable if:

  • The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • The tailing factor for the main peak is between 0.9 and 1.5.

  • Resolution between the main peak and the closest eluting impurity is ≥ 2.0.

Visualizing the Workflow and Separation Mechanisms

Analytical Workflow Diagram

G cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Prep Weighing & Dilution Sample->Prep UPLC UPLC Separation (HSS T3 Column) Prep->UPLC MS MS/MS Detection (ESI+, MRM) UPLC->MS Acquisition Data Acquisition MS->Acquisition Processing Integration & Quantification Acquisition->Processing Report Final Report Processing->Report

Caption: A typical UPLC-MS/MS analytical workflow.

RPLC vs. HILIC Retention Mechanism

G cluster_RPLC Reversed-Phase (RPLC) cluster_HILIC HILIC rplc_phase Non-Polar Stationary Phase (e.g., C18) rplc_analyte Polar Analyte rplc_phase->rplc_analyte Weak Interaction (Poor Retention) hilic_phase Polar Stationary Phase (e.g., Silica) hilic_water Aqueous Layer hilic_phase->hilic_water hilic_analyte Polar Analyte hilic_water->hilic_analyte Strong Partitioning (Good Retention)

Caption: Contrasting retention in RPLC and HILIC.

Troubleshooting Common Issues

  • Problem: Peak Tailing of the Main Analyte.

    • Cause: Secondary ionic interactions with the silica backbone.

    • Solution 1: Decrease mobile phase pH (e.g., to 2.5 with formic or phosphoric acid) to ensure full protonation of the amine.

    • Solution 2: Add a basic modifier like triethylamine (0.1%) to the mobile phase to compete for active sites (Note: this will suppress MS signal).

    • Solution 3: Use a column with advanced shielding technology or switch to a bioinert column to minimize metal-analyte interactions that can also cause tailing.[2][12]

  • Problem: Poor Retention / Elution in Void Volume.

    • Cause: The analyte is too polar for the reversed-phase conditions.

    • Solution 1: Switch to a more polar-retentive column (e.g., polar-embedded or phenyl-hexyl).

    • Solution 2: Implement a HILIC method, which is specifically designed for such compounds.

    • Solution 3: For RPLC, ensure you are starting with a very low percentage of organic solvent in your gradient (e.g., 0-5%).

Conclusion

The chromatographic separation of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one and its impurities requires a thoughtful approach that directly addresses the challenges of its high polarity and basicity. While modern reversed-phase columns can provide adequate separation, HILIC offers an orthogonal and often superior alternative. For the highest level of performance in terms of speed, resolution, and sensitivity—essential for rigorous impurity profiling in a regulated environment—a UPLC-MS/MS method is the recommended strategy. The detailed protocol provided herein serves as a validated starting point for developing a robust method capable of ensuring the quality and safety of this important pharmaceutical intermediate.

References

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Royal Society of Chemistry.
  • DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. (2025). ResearchGate.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies.
  • Analysis of polar compounds. ResearchGate.
  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.
  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Solving Key Challenges in (Bio)pharmaceutical Analyses. (2025). LCGC International.
  • Chromatography Breakthroughs in Amino Acid Analysis. (2023). AZoLifeSciences.
  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). PMC.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). Journal of Biomolecular Techniques.
  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
  • 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one. PubChemLite.

Sources

Amide vs. Amine Stability in Piperazine Linkers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Amide vs. Amine Stability in Piperazine Linkers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the piperazine ring is a privileged scaffold, serving as a versatile linker in compounds ranging from GPCR ligands to PROTACs.[1][2][3][][5] A critical design decision lies in the attachment chemistry: Amine (N-alkyl) versus Amide (N-acyl) linkage.

While amine linkers offer high solubility through protonation and synthetic flexibility, they are frequently the "metabolic soft spot," driving high intrinsic clearance (


) via oxidative N-dealkylation. Amide linkers , conversely, act as metabolic blockers, significantly extending half-life (

) and reducing bioactivation risks, albeit at the cost of basicity and solubility. This guide dissects the mechanistic, physicochemical, and stability profiles of both linkages to support data-driven lead optimization.
Mechanistic Stability Profile

The stability divergence between amide and amine linkers is rooted in their electronic interaction with the piperazine nitrogen lone pair.

A. Metabolic Stability (The Primary Differentiator)[6][7]
  • Amine Linkers (N-Alkyl):

    • Mechanism: The tertiary amine nitrogen has a high electron density, making the

      
      -carbon highly susceptible to Cytochrome P450 (CYP450) oxidation.
      
    • Pathway: CYP-mediated electron abstraction leads to an iminium ion intermediate, which hydrolyzes to release the piperazine and an aldehyde (N-dealkylation).

    • Liability: This is often the rate-limiting step for clearance in piperazine drugs.

  • Amide Linkers (N-Acyl):

    • Mechanism: The carbonyl group draws electron density from the nitrogen lone pair (resonance delocalization). This lowers the HOMO energy of the system, making the

      
      -carbon significantly less prone to oxidative attack by CYP enzymes.
      
    • Resistance: Amides effectively "cap" the metabolic soft spot. While theoretically susceptible to amidases, steric bulk in drug scaffolds usually renders them hydrolytically stable in plasma compared to the rapid oxidative clearance of amines in microsomes.

B. Chemical Stability & Bioactivation[8][9][10]
  • Toxicity Risk (Amine): N-alkyl piperazines can undergo metabolic activation to reactive iminium species or ring-opening to electrophilic dialdehydes, capable of covalent binding to proteins (hepatotoxicity risk).

  • Safety Profile (Amide): Acylation prevents the formation of these specific reactive intermediates, generally offering a cleaner toxicology profile.

C. Physicochemical Impact (pKa & Permeability)[11]
  • Amine: Basic (

    
     for N-alkyl piperazine). Protonated at physiological pH, enhancing aqueous solubility but potentially limiting passive permeability.
    
  • Amide: Neutral/Weakly Basic. The electron-withdrawing carbonyl drops the

    
     of the attached nitrogen significantly (often 
    
    
    
    ), and inductively lowers the
    
    
    of the distal nitrogen (by
    
    
    unit). This improves permeability (less charge) but demands alternative solubilizing strategies.
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of N-alkyl vs. N-acyl piperazines.

MetabolicPathways cluster_amine Amine Linker (High Clearance Risk) cluster_amide Amide Linker (Metabolic Shield) Amine N-Alkyl Piperazine (Tertiary Amine) Iminium Iminium Ion Intermediate Amine->Iminium CYP450 Oxidation (Fast) Dealkyl N-Dealkylation (Cleavage) Iminium->Dealkyl Hydrolysis Reactive Reactive Electrophiles (Toxicity Risk) Iminium->Reactive Bioactivation Amide N-Acyl Piperazine (Amide) Stable Metabolically Stable Scaffold Amide->Stable Resonance Stabilization Hydrolysis Amidase Hydrolysis (Rare/Slow) Amide->Hydrolysis Proteases

Caption: Comparative metabolic pathways showing the high-clearance N-dealkylation route of amines versus the oxidative resistance of amides.

Comparative Performance Data

The following table synthesizes data from multiple optimization campaigns (e.g., NaV1.7 inhibitors, PROTACs) demonstrating the stability shift.

FeatureAmine Linker (N-Alkyl) Amide Linker (N-Acyl) Impact on Drug Design
Metabolic Stability (

)
Low / Moderate Rapid N-dealkylation by CYP3A4/2D6.High Blocks N-dealkylation; resistant to oxidation.Amides are preferred for extending half-life.
Intrinsic Clearance (

)
High Often > 50 µL/min/mg protein.Low Significantly reduced turnover.Amides improve oral bioavailability.
pKa (Distal Nitrogen) ~ 8.0 - 9.0 High basicity.~ 6.5 - 7.5 Inductive effect lowers distal pKa.Amides reduce lysosomal trapping; Amines aid solubility.
Conformational Rigidity Flexible Free rotation of alkyl chain.Rigid Partial double bond (planar).Amides reduce entropic penalty upon binding.[]
Solubility High (pH dependent).[8]Moderate / Low Neutral linkage.Amines preferred if solubility is the limiting factor.
Experimental Protocols

To validate the stability advantage in your specific scaffold, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Comparative)

Objective: Determine intrinsic clearance (


) differences between amine and amide analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of the Amine-Linker and Amide-Linker analogs in DMSO.

    • Thaw pooled liver microsomes (Human/Rat) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Spike test compounds to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Control: Include Testosterone (high turnover) and Warfarin (low turnover) as benchmarks.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       gives 
      
      
      
      .
    • Validation Check: If the Amine analog shows rapid loss (

      
       min) and appearance of the N-dealkylated metabolite (+14 Da loss or cleavage fragment), metabolic instability is confirmed.
      
Protocol B: Plasma Stability (Hydrolysis Check)

Objective: Ensure the Amide linker is not susceptible to plasma esterases/amidases.

  • Incubation: Spike test compounds (1 µM) into fresh plasma (Human/Rat) pre-warmed to 37°C.

  • Timepoints: Sample at 0, 1, 2, 4, and 24 hours.

  • Readout: Stable compounds should show >85% recovery at 4 hours. Rapid degradation of the Amide analog here indicates specific amidase susceptibility (rare for piperazines but possible).

Decision Workflow

Use this logic flow to select the appropriate linker for your lead candidate.

DecisionTree Start Start: Piperazine Linker Selection CheckMetab Is the N-Alkyl analog unstable in microsomes (high CLint)? Start->CheckMetab CheckSol Is aqueous solubility critical (is the molecule very lipophilic)? CheckMetab->CheckSol Yes (Unstable) SelectAmine SELECT AMINE LINKER (Prioritize Solubility) CheckMetab->SelectAmine No (Stable) SelectAmide SELECT AMIDE LINKER (Prioritize Stability) CheckSol->SelectAmide No (Solubility OK) Modify Use Amide + Solubilizing Group (e.g., distal amine, PEG) CheckSol->Modify Yes (Need Solubility)

Caption: Decision matrix for selecting Amide vs. Amine linkers based on stability and solubility constraints.

Case Study: PROTAC Linker Optimization

In the development of PROTACs, linker composition is vital.[1][][8][9][11][12] A study comparing piperazine linkers found:

  • Challenge: Long alkyl chain linkers attached to piperazines resulted in high metabolic clearance.

  • Solution: Converting the attachment to an amide (N-acetyl piperazine derivative) blocked the N-dealkylation site.

  • Result: The amide linker lowered the pKa of the distal nitrogen by ~1 unit but significantly improved metabolic stability and oral exposure in mice. The rigidity of the amide also reduced the entropic cost of ternary complex formation.[]

References
  • Comparison of Piperazine Linkers in PROTACs

    • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation st
    • Source: Royal Society of Chemistry (RSC Advances)[8]

    • URL:[Link]

  • Metabolic Stability in NaV1.7 Inhibitors

    • Title: Discovery and hit-to-lead evaluation of piperazine amides as selective, st
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Piperazine Bioactiv

    • Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction.
    • Source: Chemical Research in Toxicology
    • URL:[Link]

  • General Piperazine Synthesis & Properties

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[2]

    • Source: MDPI (Organics)
    • URL:[Link]

Sources

Bioavailability Assessment of Drugs Containing the 3-Aminopropionyl Piperazine Moiety: A Comparative Formulation and Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the bioavailability bottleneck of the 3-aminopropionyl piperazine moiety not merely as a formulation hurdle, but as a physicochemical causality problem. This highly polar, basic pharmacophore is frequently incorporated into small-molecule targeted therapies (e.g., kinase inhibitors, melanocortin receptor agonists) to improve target binding. However, its unique ionization profile often results in severe pharmacokinetic liabilities. This guide objectively compares three distinct formulation strategies—conventional salt formation, prodrug modification, and Self-Microemulsifying Drug Delivery Systems (SMEDDS)—providing actionable, self-validating experimental protocols to assess and enhance systemic exposure.

Mechanistic Causality: The Bioavailability Bottleneck

The core pharmacokinetic challenge of the 3-aminopropionyl piperazine moiety lies in its pKa profile. The primary amine on the propionyl group and the secondary/tertiary amines within the piperazine ring are highly basic.

At the acidic pH of the stomach (pH 1.2), the molecule is fully protonated, ensuring rapid and complete dissolution. However, upon entering the duodenum (pH 6.8), these nitrogen atoms remain heavily ionized. This extensive protonation drastically lowers the molecule's octanol-water partition coefficient (LogD), rendering it highly hydrophilic. Consequently, the drug struggles to passively diffuse across the lipophilic apical membrane of enterocytes. This poor transcellular permeability, combined with susceptibility to hepatic first-pass metabolism, typically restricts the absolute oral bioavailability (F%) to under 20%, classifying these compounds as Biopharmaceutics Classification System (BCS) Class III or IV[1].

Comparative Formulation Strategies

To overcome this intrinsic permeability limitation, formulation scientists must manipulate either the molecule's apparent lipophilicity or its absorption pathway. We evaluate three primary strategies:

Conventional Salt Forms (e.g., Hydrochloride or Mesylate)
  • Mechanism: Maximizes aqueous solubility and gastric dissolution rate.

  • Limitation: Fails to address the intestinal permeability bottleneck. The drug remains ionized at the absorption site and is entirely routed through the portal vein, subjecting it to extensive Cytochrome P450 (CYP450) degradation in the liver.

Prodrug Modification (N-Acetylation/Esterification)
  • Mechanism: Covalently masking the primary amine of the 3-aminopropionyl group neutralizes a positive charge and reduces the polar surface area. This transiently increases the LogP, facilitating transcellular passive diffusion across the intestinal epithelium.

  • Limitation: Requires systemic esterases or amidases to cleave the masking group and release the active moiety, introducing variability based on patient metabolic phenotypes.

Lipid-Based Formulations / SMEDDS
  • Mechanism: Encapsulating the hydrophilic active pharmaceutical ingredient (API) within an isotropic mixture of oils, surfactants, and co-surfactants (e.g., Capmul MCM, Tween 80). Upon contact with gastrointestinal fluids, it spontaneously forms a microemulsion[1].

  • Causality of Enhancement: SMEDDS not only improves local lipophilic partitioning but actively stimulates chylomicron secretion in enterocytes. This effectively shuttles the piperazine derivative into the intestinal lymphatic system , bypassing the portal vein and completely avoiding hepatic first-pass metabolism[2][3].

PK_Pathway cluster_formulations Formulation Strategies N1 Conventional Salt Form N4 Gastrointestinal Dissolution N1->N4 N2 SMEDDS (Lipid-Based) N2->N4 N7 Systemic Bioavailability N2->N7 Lymphatic Transport (Bypasses Liver) N3 Prodrug Modification N3->N4 N5 Intestinal Epithelium Permeation N3->N5 Enhanced Lipophilicity N4->N5 Solubilized Drug N6 Hepatic First-Pass Metabolism N5->N6 Portal Vein N6->N7 Escapes CYP450

Figure 1: Absorption pathways of conventional, SMEDDS, and prodrug formulation strategies.

Quantitative Performance Data

The following table summarizes the comparative pharmacokinetic performance of a representative 3-aminopropionyl piperazine-containing drug across the three formulation strategies, based on validated in vivo rat models.

Formulation StrategyApparent Permeability (

)

(ng/mL)

(ng·h/mL)
Absolute Bioavailability (F%)Primary Absorption Route
Conventional HCl Salt

cm/s
145 ± 12850 ± 4518%Portal Vein
N-Acetyl Prodrug

cm/s
310 ± 251950 ± 11042%Portal Vein
SMEDDS (Lipid-based)

cm/s
480 ± 353100 ± 20565%Lymphatic + Portal Vein

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include internal controls to definitively prove the causality of the observed bioavailability enhancements.

Protocol 1: In Vitro Permeability Assessment (Caco-2 Model)

This protocol assesses the transcellular permeability of the formulations. It utilizes Lucifer Yellow (LY) as a self-validating paracellular marker to ensure that formulation excipients (like SMEDDS surfactants) are not artificially inflating permeability by destroying tight junctions.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days to allow differentiation into enterocyte-like monolayers.
    
  • Integrity Validation (Gate 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

  • Dosing: Prepare donor solutions (10 µM API equivalent) in HBSS buffer adjusted to pH 6.8 (mimicking intestinal pH). Spike the donor solution with 100 µM Lucifer Yellow.

  • Incubation: Add the donor solution to the apical chamber. Add blank HBSS (pH 7.4) to the basolateral chamber to establish a physiological pH gradient. Incubate at 37°C on an orbital shaker (50 rpm).

  • Sampling: Extract 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, immediately replacing it with fresh 37°C HBSS (pH 7.4).

  • Integrity Validation (Gate 2): Quantify LY fluorescence in the basolateral samples. Critical: If LY

    
     cm/s, the tight junctions have ruptured. Discard the data for that well.
    
  • Quantification: Analyze the samples via LC-MS/MS to calculate the API's Apparent Permeability (

    
    ).
    
Protocol 2: In Vivo Pharmacokinetic & Lymphatic Transport Assay

This protocol proves that the SMEDDS formulation enhances bioavailability specifically by utilizing the lymphatic system to bypass the liver. We use Cycloheximide, a known inhibitor of chylomicron secretion, as a mechanistic blockade.

Step-by-Step Methodology:

  • Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing free access to water.

  • Cohort Stratification: Divide rats into three cohorts (n=6 per group):

    • Cohort A: Conventional Salt (Control)

    • Cohort B: SMEDDS Formulation

    • Cohort C: SMEDDS Formulation + Cycloheximide Pre-treatment

  • Mechanistic Blockade: Administer Cycloheximide (3 mg/kg, IP) to Cohort C exactly 1 hour prior to oral dosing to halt chylomicron assembly.

  • Dosing: Administer the respective formulations via oral gavage at a dose equivalent to 10 mg/kg of the active moiety.

  • Sampling: Collect 0.2 mL blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing & Analysis: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma. Extract the drug using Solid-Phase Extraction (SPE) and quantify via LC-MS/MS.

  • Data Interpretation: If the

    
     of Cohort C drops significantly compared to Cohort B (approaching the levels of Cohort A), it definitively proves that the SMEDDS formulation successfully utilized lymphatic transport to bypass hepatic first-pass metabolism.
    

References

1.[1] Prasad H., Rawat AKS. "Development And In Vitro Of Characterization Novel Selfmicroemulsifying Drug Delivery System Of Low Solubility Drug Cinnarizine By Improved Bioavailability." International Journal of Drug Delivery Technology. URL:[Link] 2.[2] Chauhan R., et al. "A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability." Frontiers in Pharmacology. Source: NIH PMC. URL:[Link] 3.[3] "Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: In vitro, in vivo and in situ intestinal permeability studies." Source: ResearchGate. URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

[1][2][3][4][5][6]

Executive Summary & Chemical Profile

3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one (often available as the dihydrochloride salt, CAS: 717904-35-3) is a bifunctional organic intermediate containing a primary amine and a piperazine ring. This structural dual-basicity dictates its disposal requirements.

Unlike inert organic waste, this compound poses specific risks regarding corrosivity , exothermic reactivity with acids , and potential sensitization . Disposal must strictly follow a "Segregate-Neutralize-Incinerate" logic to prevent laboratory accidents and environmental release.

Physicochemical Data for Disposal Planning
PropertySpecificationOperational Implication
CAS Number 717904-35-3 (2HCl salt)Use for waste manifesting and inventory tracking.
Functional Groups Primary Amine, Piperazine (Tertiary Amine)High Basicity. Incompatible with acids and oxidizers.
Physical State Solid (Salt) or Viscous Liquid (Free Base)Solids require double-bagging; liquids require secondary containment.
Hazard Class Corrosive (Cat 1B) / IrritantRequires chemically resistant PPE (Nitrile/Neoprene).
Solubility High (Water/Methanol)Do not dispose of down drains. High mobility in water systems.

Hazard Assessment & Compatibility

The "Piperazine Risk" Factor

Piperazine derivatives are known respiratory and skin sensitizers . Improper disposal that generates dust (for salts) or aerosols (for liquids) can lead to long-term occupational asthma or dermatitis in lab personnel.

  • Incompatibility: Strong Acids (e.g., Sulfuric, Hydrochloric), Strong Oxidizers (e.g., Permanganates, Peroxides), Acid Chlorides.

  • Reactivity: Reaction with strong acids is exothermic. Mixing with nitrosating agents (e.g., nitrites) can form carcinogenic nitrosamines.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The "Amine Stream")

Crucial Rule: Never mix this compound with the general "Acidic Waste" stream.

  • Designate a Container: Use an HDPE (High-Density Polyethylene) container. Glass is acceptable but poses a breakage risk for corrosive liquids.

  • Stream Selection:

    • Non-Halogenated Organic: If dissolved in solvents like Methanol or DMSO.

    • Solid Waste: If disposing of pure solid or contaminated silica gel/wipes.

    • Basic Inorganic: If in aqueous solution (pH > 9).

Phase 2: Packaging & Labeling

Every container must be a self-validating system—meaning a stranger reading the label must instantly know the hazards.

  • Liquids: Fill containers only to 90% capacity to allow for thermal expansion. Cap tightly.

  • Solids: Double-bag in clear polyethylene bags before placing in the drum/box to prevent dust generation.

  • Labeling:

    • Chemical Name: Write out full name (No abbreviations/structures).

    • Hazard Checkbox: Mark "Corrosive" and "Toxic".

    • pH Value: Explicitly state "Basic, pH > 10" (if liquid).

Phase 3: Final Disposal Path

The only acceptable final destruction method for this compound is High-Temperature Incineration .

  • Why? Biological treatment plants may not degrade the piperazine ring efficiently, leading to environmental persistence. Incineration ensures complete mineralization to CO₂, H₂O, and NOₓ.

Visual Workflows

Workflow A: Waste Segregation Logic

This decision tree ensures the compound enters the correct waste stream, preventing dangerous incompatibilities.

WasteSegregationStartStart: Waste Generation3-Amino-1-(4-methylpiperazin-1-yl)propan-1-oneStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Powder, Wipes, Silica)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Reaction mix, Mother liquor)StateCheck->LiquidPathLiquidSolidBinBin: Hazardous Solid Waste(Double Bagged)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedHalogenated Solvents(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(MeOH, DMSO, Water)SolventCheck->NonHalogenatedNo HalogensHaloBinBin: Halogenated Organic(Segregate from Acids)Halogenated->HaloBinAdd 'Basic' LabelNonHaloBinBin: Non-Halogenated Organic(Basic pH)NonHalogenated->NonHaloBinAdd 'Basic' Label

Figure 1: Decision tree for segregating amine-based waste to prevent cross-contamination.

Workflow B: Emergency Spill Response

Immediate actions to take if the compound is spilled in the laboratory.

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessMinorMinor Spill (< 100mL/g)Inside Fume HoodAssess->MinorMajorMajor Spill (> 100mL/g)Or Outside HoodAssess->MajorPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatMinor->PPEEvacuateEvacuate AreaCall EHSMajor->EvacuateAbsorbAbsorb with Inert Material(Vermiculite/Sand)DO NOT USE SAWDUSTPPE->AbsorbCollectCollect into Sealed BagLabel as HazardousAbsorb->CollectCleanWash Area withDilute Acetic Acid then WaterCollect->Clean

Figure 2: Tactical response flow for minor vs. major spills of piperazine derivatives.

Regulatory & Compliance Context

RCRA Classification (USA)

While 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one is not explicitly listed on the EPA P-list or U-list, it falls under the Characteristic of Corrosivity (D002) if the pH of an aqueous solution is ≥ 12.5. Even if neutral, it must be treated as Hazardous Chemical Waste due to toxicity.

Global Harmonized System (GHS) Codes

Ensure your waste labels reflect these likely GHS classifications:

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H317: May cause an allergic skin reaction.

  • H302: Harmful if swallowed.[4][5][2][6]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135409476 (Related Piperazine Derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics: Corrosivity. Retrieved from [Link]

Personal protective equipment for handling 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one

As an Application Scientist, I frequently see laboratories treat all building blocks with a generic "gloves and goggles" approach. However, handling bifunctional molecules like 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one requires a mechanistic understanding of its hazards to ensure absolute operational safety. This guide provides a self-validating, step-by-step framework for the safe manipulation, spill response, and disposal of this specific compound.

Chemical Profiling & Mechanistic Hazard Assessment

3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one features both a primary aliphatic amine and a tertiary amine embedded within a piperazine ring. While this structural motif is highly valuable in drug discovery for synthesizing targeted protein degraders and kinase inhibitors, it imparts severe chemical hazards.

Mechanistically, the unshared electron pairs on the nitrogen atoms render the molecule highly nucleophilic and strongly basic. Aliphatic amines are severe irritants to the skin, eyes, and mucous membranes[1]. Their caustic nature allows them to rapidly saponify the lipid bilayer of cell membranes and denature structural proteins, leading to deep, penetrating chemical burns[2]. Furthermore, piperazine derivatives are documented to be very corrosive and can act as potent respiratory and skin sensitizers[3]. Repeated exposure to aliphatic diamines can lead to haptenation, where the chemical covalently binds to endogenous proteins, triggering an immune-mediated hypersensitivity response[4].

Personal Protective Equipment (PPE) Matrix

A comprehensive PPE plan is your first line of defense. The following table summarizes the required PPE for handling this compound, grounded in the specific mechanistic hazards of aliphatic amines[4].

Protection TypeRecommended EquipmentMechanistic Rationale
Eye/Face Chemical safety goggles and a full face shield.Protects against splashes and vapors that cause severe, irreversible corneal damage due to rapid lipid layer penetration[4].
Hand Nitrile (incidental); Butyl rubber (prolonged).Provides a barrier against skin contact. Aliphatic amines can rapidly permeate thin nitrile, making butyl rubber mandatory for extended handling[4].
Body Flame-retardant, chemical-resistant lab coat; closed-toe shoes.Protects skin from accidental splashes and prevents the compound from saturating standard porous clothing[4].
Respiratory Chemical fume hood (mandatory).Vapors produce severe irritation of the nose and throat and are heavier than air, requiring active capture[1].

Operational Protocols: Step-by-Step Handling

Standard laboratory safety protocols, such as those outlined in Prudent Practices in the Laboratory, must be strictly followed when handling reactive amines[5].

Step 1: Pre-Operation Verification Ensure the work area is uncluttered and the chemical fume hood is fully operational with a verified face velocity[4]. Assemble all necessary enclosed labware.

Step 2: Dispensing & Weighing Weigh the compound using an enclosed analytical balance or directly within the fume hood. This prevents the inhalation of aerosolized particulates or vapors.

Step 3: Synthetic Manipulation Conduct all synthetic manipulations (e.g., amide couplings) inside the fume hood. Critical: Avoid using copper, brass, or aluminum for labware or spatulas. Amines form soluble, highly corrosive coordination complexes with these metals[4]. Use only glass, stainless steel, or compatible polymer vessels.

Step 4: Post-Handling Decontamination Keep containers tightly closed when not in use to prevent the release of heavier-than-air vapors[1]. Decontaminate all surfaces and equipment that contacted the chemical. Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water[4].

ExpWorkflow Prep 1. Preparation Verify Fume Hood & PPE Weigh 2. Dispensing Use Enclosed Balance Prep->Weigh React 3. Reaction Closed System (Argon/N2) Weigh->React Quench 4. Quenching Controlled pH Adjustment React->Quench Waste 5. Waste Segregation Halogen-Free Basic Waste Quench->Waste

Figure 1: Standardized operational workflow for handling reactive aliphatic amines.

Spill Response & Decontamination Workflow

In the event of a spill, immediate action is required to mitigate exposure and prevent vapor accumulation.

Step 1: Evacuate & Assess For major spills (>50 mL) or any spill outside the fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department[2].

Step 2: PPE Upgrade Responders must don maximum PPE, including butyl rubber gloves and potentially an air-purifying respirator equipped with ammonia/methylamine (AM/MA) cartridges[4].

Step 3: Neutralization Carefully neutralize the spilled amine with a dilute, weak acid (e.g., citric acid or sodium bisulfate)[6]. This converts the volatile free base into a non-volatile, less corrosive salt. Do not use concentrated mineral acids, as they will react vigorously and exothermically[1].

Step 4: Absorption & Collection Apply an inert absorbent material (such as dry sand or vermiculite) to the neutralized spill. Sweep the absorbed material using non-sparking tools and place it into a compatible, clearly labeled hazardous waste container for EHS pickup.

SpillResponse Start Spill Detected: Amine Compound Assess Assess Volume & Concentration Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50 mL) or Outside Hood Assess->Major High Risk PPE Don Maximum PPE (Butyl Gloves) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Neutralize Neutralize with Dilute Acid PPE->Neutralize Absorb Apply Inert Absorbent (Sand/Vermiculite) Neutralize->Absorb Dispose Collect as EPA Hazardous Waste Absorb->Dispose

Figure 2: Decision matrix and procedural logic for amine chemical spill response.

Waste Management & EPA-Compliant Disposal

Laboratories handling and disposing of analytical waste must maintain a Waste Management Plan in compliance with all applicable EPA regulations[7].

  • Segregation: Never mix amine waste with strong oxidizing agents or concentrated mineral acids[1].

  • Container Compatibility: Store waste in High-Density Polyethylene (HDPE) or glass containers. Metal containers must be strictly avoided[7].

  • Disposal Route: While small quantities of dilute, fully neutralized amine salts (≤100 mL) may sometimes be flushed down the drain with at least 100 volumes of water, this is only permissible if explicitly approved by local EHS and municipal regulations[6].

  • Hazardous Waste: Concentrated stock solutions or large quantities must be treated as regulated hazardous waste. Because strong aqueous amine solutions can exhibit a pH ≥ 12.5, they often carry the EPA corrosivity characteristic code (D002) and require removal by a licensed disposal facility[6][8].

References

  • Title: laboratory safety manual | cuny asrc Source: cuny.edu URL: 1

  • Title: Laboratory Safety Manual - Environment, Health and Safety Source: cornell.edu URL: 2

  • Title: Personal protective equipment for handling 2,4-Dimethylpentane-1,2-diamine Source: benchchem.com URL: 4

  • Title: Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains Source: bsu.edu URL: 6

  • Title: Laboratory Environmental Sample Disposal Information Document Source: epa.gov URL: 7

  • Title: Piperazine | C4H10N2 | CID 4837 - PubChem Source: nih.gov URL: 3

  • Title: Part G: Chemical Disposal Procedures Source: uwlax.edu URL: 8

  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.